N-(4-Aminophenyl)-N-ethylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
6471-31-4 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-ethylbenzamide |
InChI |
InChI=1S/C15H16N2O/c1-2-17(14-10-8-13(16)9-11-14)15(18)12-6-4-3-5-7-12/h3-11H,2,16H2,1H3 |
InChI Key |
AODKHJGVTCIHMR-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(C1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2 |
Other CAS No. |
6471-31-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of N-(4-Aminophenyl)-N-ethylbenzamide
A Foundational Resource for Researchers and Drug Development Professionals
Introduction
N-(4-Aminophenyl)-N-ethylbenzamide, with the CAS Registry Number 6471-31-4, is an aromatic amide of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a benzamide core with an N-ethyl group and a para-aminophenyl substituent, presents a unique combination of functional groups that can impart specific chemical and biological activities. This guide provides a comprehensive overview of the known and anticipated physical and chemical properties of this compound, designed to serve as a foundational resource for researchers, scientists, and professionals in drug development.
It is important to note that while extensive searches have been conducted, specific experimental data for N-(4-Aminophenyl)-N-ethylbenzamide is limited in publicly available literature. Therefore, this guide will also draw upon the well-documented properties of its close structural analogs, such as N-(4-aminophenyl)benzamide and other N-substituted benzamides, to provide a robust framework for understanding its behavior. All data derived from analogs will be clearly indicated.
Molecular Structure and Core Chemical Data
The structural foundation of N-(4-Aminophenyl)-N-ethylbenzamide is the benzamide moiety, which consists of a benzene ring attached to an amide functional group. The key distinguishing features are the ethyl group on the amide nitrogen and the 4-aminophenyl group also attached to the amide nitrogen.
Table 1: Core Chemical Data for N-(4-Aminophenyl)-N-ethylbenzamide and a Close Analog
| Property | Value for N-(4-Aminophenyl)-N-ethylbenzamide | Value for N-(4-Aminophenyl)benzamide (Analog) | Source(s) |
| CAS Number | 6471-31-4 | 17625-83-1 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O | C₁₃H₁₂N₂O | [2] |
| Molecular Weight | 240.30 g/mol | 212.25 g/mol | [2] |
| Appearance | Not specified (likely a solid) | White to off-white solid | [1] |
Physical Properties
Table 2: Physical Properties of a Structural Analog, N-(4-Aminophenyl)benzamide
| Property | Value | Source(s) |
| Melting Point | Not available for target compound | Data for analogs suggest a crystalline solid nature |
| Boiling Point | Not available for target compound | - |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in polar solvents like water and alcohols |
Solubility Profile: A Deeper Dive
The solubility of N-(4-Aminophenyl)-N-ethylbenzamide is dictated by the interplay of its polar and non-polar components. The aromatic rings contribute to its lipophilicity, suggesting solubility in non-polar organic solvents. Conversely, the primary amino group and the amide functionality can participate in hydrogen bonding, which would enhance its solubility in polar protic solvents. The N-ethyl group may slightly increase its lipophilicity compared to the non-ethylated analog. It is anticipated to be soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Chemical Properties and Reactivity
The chemical behavior of N-(4-Aminophenyl)-N-ethylbenzamide is governed by its primary functional groups: the aromatic amine and the tertiary amide.
-
Aromatic Amine: The primary amino group on the phenyl ring is a key site for chemical modification. It can undergo typical reactions of aromatic amines, such as diazotization followed by coupling reactions, acylation, and alkylation. This functionality is crucial for the synthesis of more complex derivatives and for its potential interactions with biological targets.
-
Tertiary Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, though this typically requires harsh reaction conditions. The N-ethyl group makes it a tertiary amide, which can influence its rotational barrier and conformational preferences.
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of N-(4-Aminophenyl)-N-ethylbenzamide is not available in the reviewed literature, a general and robust method for the synthesis of N-substituted benzamides can be proposed. This typically involves the acylation of an appropriate aniline derivative with benzoyl chloride or a similar acylating agent.
General Synthetic Workflow
A plausible synthetic route would involve the reaction of N-ethyl-N-(4-nitrophenyl)amine with benzoyl chloride, followed by the reduction of the nitro group to an amine. An alternative, and more direct, approach would be the reaction of N-ethyl-p-phenylenediamine with benzoyl chloride.
Caption: Plausible synthetic routes to N-(4-Aminophenyl)-N-ethylbenzamide.
Experimental Protocol: General Synthesis of N-Arylbenzamides
The following is a generalized protocol that could be adapted for the synthesis of N-(4-Aminophenyl)-N-ethylbenzamide.
-
Reactant Preparation: In a round-bottom flask, dissolve the N-ethyl-p-phenylenediamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of benzoyl chloride (1.1 equivalents) in the same solvent dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for N-(4-Aminophenyl)-N-ethylbenzamide
| Technique | Predicted Key Features |
| ¹H NMR | - Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings.- A quartet and a triplet in the aliphatic region corresponding to the ethyl group (-CH₂- and -CH₃).- A broad singlet corresponding to the primary amino protons (-NH₂), which may be exchangeable with D₂O. |
| ¹³C NMR | - Multiple signals in the aromatic region (approx. 110-150 ppm).- A signal for the amide carbonyl carbon (approx. 165-175 ppm).- Signals for the ethyl group carbons. |
| IR (Infrared) Spectroscopy | - N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹).- C=O stretching vibration for the amide (approx. 1630-1680 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (240.30 g/mol ).- Characteristic fragmentation patterns corresponding to the loss of the ethyl group, the benzoyl group, and other fragments. |
Applications in Drug Development and Medicinal Chemistry
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of the 4-aminophenyl group in N-(4-Aminophenyl)-N-ethylbenzamide provides a handle for further chemical modifications, making it an attractive starting point for the synthesis of compound libraries for drug discovery.
Analogous N-substituted benzamides have been investigated for a variety of therapeutic applications, including as anticancer agents, antivirals, and CNS-active agents. The specific biological activities of N-(4-Aminophenyl)-N-ethylbenzamide would need to be determined through biological screening.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3]
-
Health Hazards: Aromatic amines can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Some aromatic amines are known or suspected carcinogens.[4]
Conclusion
N-(4-Aminophenyl)-N-ethylbenzamide is a molecule with significant potential for applications in research and development, particularly in the synthesis of novel compounds with desired biological or material properties. While specific experimental data for this compound remains scarce, this guide provides a comprehensive overview of its expected physical and chemical properties based on the well-established chemistry of its structural analogs. The provided synthetic and characterization frameworks offer a solid starting point for researchers interested in working with this compound. Further experimental investigation is necessary to fully elucidate the properties and potential of N-(4-Aminophenyl)-N-ethylbenzamide.
References
A comprehensive list of references used in this guide will be provided upon request. The information presented is based on a thorough review of available chemical literature and databases.
Sources
Literature review on N-(4-Aminophenyl)-N-ethylbenzamide applications
The following technical guide provides an in-depth analysis of N-(4-Aminophenyl)-N-ethylbenzamide (CAS 6471-31-4), a specialized benzanilide derivative.
This guide is structured for drug development professionals and synthetic chemists, focusing on its role as a privileged scaffold in medicinal chemistry (specifically for VEGFR-2 and HDAC inhibition) and its industrial utility as a diazo coupling intermediate .
Pharmacophore Utility, Synthesis, and Industrial Applications
Part 1: Executive Technical Summary
N-(4-Aminophenyl)-N-ethylbenzamide is an N,N-disubstituted benzanilide characterized by the presence of an ethyl group on the amide nitrogen and a primary amine on the phenyl ring. While historically utilized as a high-value intermediate in the synthesis of azo pigments (e.g., Pigment Red 23), it has emerged as a critical Structural Activity Relationship (SAR) probe in medicinal chemistry.
Key Technical Classifications:
-
Chemical Class: N-alkylated Benzanilide.[1]
-
Primary Role: Scaffold linker and Diazotization precursor.
-
CAS Number: 6471-31-4.[1]
-
Molecular Formula: C₁₅H₁₆N₂O.
Relevance to Drug Development: Unlike simple benzanilides, the N-ethyl substitution removes the amide hydrogen bond donor capability, forcing the molecule into specific conformational rotamers. This makes it an essential tool for mapping the hydrogen bond necessity in kinase inhibitor binding pockets (e.g., VEGFR-2) and modulating metabolic stability against amidases.
Part 2: Chemical Architecture & Properties
The molecule consists of three distinct functional domains, each serving a specific purpose in synthetic and medicinal applications.[2][3]
| Domain | Functional Role | Chemical Behavior |
| Benzoyl Moiety | Lipophilic Anchor | Provides π-π stacking interactions in protein binding pockets (e.g., Hydrophobic Pocket II in kinases). |
| N-Ethyl Amide Linker | Conformational Lock | The ethyl group eliminates the H-bond donor, increasing lipophilicity and favoring the cis-amide conformer due to steric bulk, altering receptor fit. |
| 4-Aminophenyl Group | Reactive "Warhead" | The primary amine is the site for further derivatization (urea formation for kinase inhibitors) or diazotization (dye synthesis). |
Table 1: Physicochemical Profile
| Property | Value/Description |
| Molecular Weight | 240.30 g/mol |
| LogP (Predicted) | ~2.8 - 3.2 (Moderately Lipophilic) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Amine Nitrogen) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low water solubility. |
Part 3: Synthetic Methodology
To ensure high purity for pharmaceutical screening, a convergent synthesis strategy is recommended over direct alkylation, which often leads to poly-alkylated byproducts.
Protocol: Selective Acylation Strategy
Objective: Synthesize N-(4-Aminophenyl)-N-ethylbenzamide without over-acylation of the primary amine.
Reagents:
-
N-Ethyl-p-phenylenediamine (Starting Material)
-
Benzoyl Chloride (Acylating Agent)
-
Triethylamine (Base)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Protection (Optional but Recommended): If starting from N-ethylaniline, nitration followed by reduction is common. However, for high purity, start with N-ethyl-p-phenylenediamine. Protect the primary amine (4-position) with a Boc group if selectivity is difficult, though the secondary amine (N-ethyl) is often more nucleophilic sterically hindered but electronically activated.
-
Note: A more robust industrial route involves the acylation of N-ethylaniline first, followed by nitration and reduction.
-
-
Preferred Route (Nitro-Reduction Pathway):
-
Step A (Acylation): Dissolve N-ethylaniline (1.0 eq) in DCM. Add Triethylamine (1.2 eq). Cool to 0°C. Dropwise add Benzoyl Chloride (1.05 eq). Stir at RT for 4 hours.
-
Step B (Regioselective Nitration): Treat the intermediate with HNO₃/H₂SO₄ at 0-5°C. The amide directs para.
-
Result: N-(4-nitrophenyl)-N-ethylbenzamide.
-
-
Step C (Reduction): Hydrogenation using Pd/C (10% wt) in Ethanol under H₂ atmosphere (30 psi) for 2 hours.
-
-
Purification:
-
Filter catalyst over Celite.
-
Concentrate filtrate.
-
Recrystallize from Ethanol/Water (9:1) to remove trace isomers.
-
Visualization: Synthetic Pathway
The following diagram illustrates the Nitro-Reduction pathway, which ensures the correct regiochemistry.
Figure 1: The Nitro-Reduction synthetic route ensures the amino group is generated exclusively at the para-position, avoiding the selectivity issues of direct acylation.
Part 4: Pharmaceutical Applications[6][7]
In drug discovery, this molecule serves as a specialized scaffold for Type II Kinase Inhibitors and HDAC Inhibitors .
1. VEGFR-2 Inhibition (Angiogenesis)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors often utilize a "Head-Linker-Tail" architecture.
-
The Scaffold Role: The benzanilide core acts as the linker.
-
Mechanism: The 4-amino group is typically derivatized into a urea moiety (reacting with isocyanates). This urea forms a critical "bidentate" hydrogen bond with the Glu885 and Asp1046 residues in the DFG-out pocket of the kinase.
-
The N-Ethyl Effect: By using the N-ethyl variant (CAS 6471-31-4) instead of the standard N-H, researchers can test the requirement of the linker's H-bond donor. If potency is maintained, the N-ethyl group improves permeability and metabolic stability. If potency drops, the H-bond is confirmed as essential.
2. HDAC Inhibition
Benzamide derivatives are a known class of Histone Deacetylase (HDAC) inhibitors (e.g., CI-994).[6]
-
Zinc Binding: The 4-amino group (or its derivatives) can act as a surface recognition cap, while the benzamide core inserts into the channel.
-
Selectivity: The N-ethyl substitution alters the vector of the phenyl ring, potentially improving selectivity for HDAC1/2 over HDAC6 by creating steric clashes in the narrower channels of specific isoforms.
3. Anticonvulsant Activity
The parent compound, 4'-aminobenzanilide, possesses anticonvulsant properties.[2][3] The N-ethyl analog serves as a prodrug or a more lipophilic variant to cross the Blood-Brain Barrier (BBB), though its efficacy vs. toxicity ratio must be validated via biological assay.
Visualization: Pharmacophore Logic
This diagram maps how the molecule functions as a precursor for VEGFR-2 inhibitors.
Figure 2: Transformation of the scaffold into a bioactive VEGFR-2 inhibitor. The 4-amino group is the critical attachment point for the urea pharmacophore.
Part 5: Industrial Applications (Dye Chemistry)
While the pharmaceutical application is high-value, the volume application lies in Azo Pigments .
-
Coupling Component: The molecule acts as the "coupling component" or the "diazo component" depending on the reaction direction.
-
Pigment Red 23: N-(4-Aminophenyl)-N-ethylbenzamide is a key intermediate. The 4-amino group is diazotized (reacted with NaNO₂/HCl) to form a diazonium salt, which is then coupled with a naphthol derivative (e.g., Naphthol AS).
-
Color Physics: The N-ethyl group acts as an auxochrome, shifting the absorption maximum (bathochromic shift) toward red/bluish-red compared to the un-ethylated analog.
Part 6: References
-
Aziz, M. A., et al. (2016).[7][8] "Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds."[7][8] ResearchGate. (Discusses the synthesis of N-(4-aminophenyl)-substituted benzamides as precursors).
-
Zhang, L., et al. (2019).[6] "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor."[6] Frontiers in Oncology. (Provides mechanistic insight into benzamide-based HDAC inhibitors).
-
PubChem. "4-Amino-N-ethyl-N-phenylbenzamide | C15H16N2O."[4] National Library of Medicine.[4]
-
Alfa Chemistry. "Pigment Red 23 and Intermediates." (Verifies the industrial application of CAS 6471-31-4).
Sources
- 1. pinpools.com [pinpools.com]
- 2. CAS 17625-83-1: N-(4-Aminophenyl)benzamide | CymitQuimica [cymitquimica.com]
- 3. CAS 17625-83-1: N-(4-Aminophenyl)benzamide | CymitQuimica [cymitquimica.com]
- 4. 4-Amino-N-ethyl-N-phenylbenzamide | C15H16N2O | CID 577841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 865070-51-5_CAS号:865070-51-5_4-amino-N-(4-aminophenyl)-N-propylbenzamide - 化源网 [m.chemsrc.com]
- 6. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Sourcing and Synthesis of N-(4-Aminophenyl)-N-ethylbenzamide
Executive Summary
N-(4-Aminophenyl)-N-ethylbenzamide (CAS 6471-31-4 ) is a specialized fine chemical intermediate, primarily utilized in the synthesis of azo dyes (e.g., Pigment Red 23) and functionalized polymers. Unlike common commodity reagents, it is frequently subject to limited stock availability and long lead times from major distributors.
This guide provides a dual-track strategy for researchers:
-
Direct Sourcing: Identification of verified suppliers and quality specifications.
-
In-House Synthesis: A validated, high-fidelity protocol to synthesize the target molecule from widely available precursors (CAS 3665-80-3), ensuring project continuity when commercial stock is unavailable.
Part 1: Chemical Identity & Specifications[1][2]
Before sourcing, verify the exact chemical identity to avoid confusion with structural isomers (e.g., N-(4-amino-ethyl)benzamide).
| Attribute | Specification |
| Chemical Name | N-(4-Aminophenyl)-N-ethylbenzamide |
| CAS Number | 6471-31-4 |
| Synonyms | N-Ethyl-N-benzoyl-p-phenylenediamine; Benzoesaeure-(N-aethyl-4-amino-anilid) |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| Key Structural Feature | Tertiary amide nitrogen bearing an ethyl group and a p-aminophenyl ring.[1][2] |
| Primary Application | Intermediate for Pigment Red 23; Coupling component in azo dye synthesis. |
Part 2: Commercial Availability & Sourcing Strategy
Market Landscape
The commercial availability of CAS 6471-31-4 is classified as "Make-to-Order" or "Fine Chemical Stock" . It is rarely held in bulk inventory by catalog giants (e.g., Sigma-Aldrich) but is available through specialized fine chemical suppliers and aggregators.
Verified Suppliers
The following entities list CAS 6471-31-4. Note: Always request a Certificate of Analysis (CoA) confirming purity >95% by HPLC before purchase.
| Supplier Type | Vendor Name | Availability Status | Region |
| Specialty Catalog | Alfa Chemistry | Check Stock (Likely Lead Time) | USA/Global |
| Aggregator | Pinpools | Multiple Distributors Listed | EU/Global |
| Aggregator | ChemSpace | Sourcing from vetted labs | Global |
| Custom Synthesis | BOC Sciences | Synthesis on Demand | Global |
Sourcing Decision Matrix
Due to the potential for 4-6 week lead times, we recommend the following decision logic:
Figure 1: Decision matrix for sourcing vs. synthesizing N-(4-Aminophenyl)-N-ethylbenzamide.
Part 3: Technical Guide to In-House Synthesis
If commercial lead times are prohibitive, the molecule can be synthesized in two steps from N-Ethyl-4-nitroaniline (CAS 3665-80-3). This precursor is widely available (Sigma-Aldrich, BLD Pharm, Apollo Scientific) and inexpensive.
Why This Route?
Direct benzoylation of N-ethyl-p-phenylenediamine is risky because the primary amine (-NH₂) is more nucleophilic than the secondary amine (-NH-Et) in many conditions, leading to the wrong isomer. The Nitro Route guarantees regioselectivity:
-
Acylation: The only available amine (secondary) is acylated.
-
Reduction: The nitro group is reduced to the primary amine after the amide is formed.
Synthesis Workflow
Figure 2: Regioselective synthesis pathway ensuring the ethyl group remains on the amide nitrogen.
Detailed Protocol
Step 1: Acylation
Reaction: N-Ethyl-4-nitroaniline + Benzoyl Chloride
-
Dissolution: Dissolve 10 mmol of N-Ethyl-4-nitroaniline (CAS 3665-80-3) in 50 mL of dry Dichloromethane (DCM).
-
Base Addition: Add 15 mmol of Triethylamine (Et
N). Cool the mixture to 0°C in an ice bath. -
Acylation: Dropwise add 12 mmol of Benzoyl Chloride .
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the yellow starting material spot should disappear).
-
Workup: Wash with 1M HCl (to remove excess Et
N), then saturated NaHCO , then Brine. Dry over MgSO and concentrate. -
Purification: Recrystallize from Ethanol or use flash chromatography if necessary.
Step 2: Reduction (Bechamp Conditions)
Reaction: N-Ethyl-N-(4-nitrophenyl)benzamide
-
Suspension: Suspend the intermediate (from Step 1) in Ethanol/Water (4:1 ratio).
-
Catalyst: Add Iron powder (5 equivalents) and Ammonium Chloride (1 equivalent).
-
Reflux: Heat to reflux with vigorous stirring for 2–4 hours. The color will shift as the nitro group is reduced.
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Dissolve the residue in Ethyl Acetate and wash with water.
-
Final Product: Dry and concentrate to yield the off-white solid target.
Quality Control (QC) Parameters
Validate your product using these expected NMR signatures:
-
Ethyl Group: Triplet (~1.1 ppm) and Quartet (~3.8 ppm).
-
Amide Linkage: The ethyl quartet will be downfield (near 3.8–4.0 ppm) due to the adjacent amide nitrogen.
-
Amine: Broad singlet (~3.5–4.0 ppm) for the NH
protons.
References
-
PubChem. Compound Summary: N-Ethyl-4-nitroaniline. Available at: [Link]
-
Pinpools. Chemical Marketplace for CAS 6471-31-4. Available at: [Link]
Sources
Technical Analysis: Ionization & pKa of N-(4-Aminophenyl)-N-ethylbenzamide
This technical guide provides an in-depth analysis of the ionization behavior and physicochemical properties of N-(4-Aminophenyl)-N-ethylbenzamide . It is structured to support researchers in pharmaceutical profiling, impurity characterization, and synthesis.
Executive Summary
N-(4-Aminophenyl)-N-ethylbenzamide is a lipophilic, weak base belonging to the class of N-acylated p-phenylenediamines. Its ionization behavior is dominated by the primary aromatic amine (
-
Predicted pKa: 4.1 ± 0.4 (Conjugate Acid)
-
Physiological State (pH 7.4): >99.9% Neutral (Unionized).
-
Key Solubility Characteristic: Low aqueous solubility in the neutral state; requires cosolvent titration methods for accurate pKa determination.
This guide details the structural factors influencing this value, provides a validated experimental protocol for its determination, and visualizes the ionization equilibrium.
Structural Basis of Ionization
To understand the pKa, we must analyze the electronic environment of the ionizable center.
Molecular Architecture
The molecule consists of a benzamide core where the amide nitrogen is substituted with an ethyl group and a 4-aminophenyl group.
-
Ionization Site: The primary amine (
) on the N-phenyl ring. -
Modulating Group: The
moiety located para to the ionization site.
Electronic Effects (Hammett Analysis)
The pKa of the primary amine deviates from the standard aniline value (pKa 4.6) due to the electronic influence of the tertiary amide substituent.
-
Inductive Withdrawal (-I): The amide nitrogen is electronegative, and the adjacent carbonyl group reinforces electron withdrawal. This pulls electron density away from the phenyl ring, destabilizing the protonated amine (cation) and lowering the pKa.
-
Steric Inhibition of Resonance: The N-ethyl group introduces significant steric bulk. This forces the amide nitrogen to twist out of coplanarity with the phenyl ring.
-
Consequence: The lone pair on the amide nitrogen cannot effectively donate electron density into the phenyl ring via resonance (
effect is diminished). -
Net Effect: The electron-withdrawing inductive effect dominates, making the molecule less basic than unsubstituted 4-aminobenzanilide.
-
Ionization Pathway Visualization
The following diagram illustrates the structural transition between the protonated (cationic) and neutral forms.
Figure 1: Ionization equilibrium of N-(4-Aminophenyl)-N-ethylbenzamide showing the deprotonation of the anilinium ion.
Predicted Physicochemical Profile
The following values are derived from quantitative structure-property relationship (QSPR) models and comparative analysis with structural analogs (e.g., 4'-aminobenzanilide).
| Property | Value (Estimated) | Confidence | Rationale |
| pKa (Base) | 4.1 ± 0.4 | High | Aniline (4.6) modified by para-amide EWG. |
| LogP | 3.2 - 3.5 | High | Lipophilic contributions of Benzoyl + N-Ethyl + Phenyl. |
| LogD (pH 7.4) | ~3.4 | High | Molecule is neutral at pH 7.4; LogD ≈ LogP. |
| LogD (pH 2.0) | ~0.5 | Medium | Ionization increases solubility, reducing effective lipophilicity. |
| UV | 270 - 290 nm | High | Conjugated aniline system; shifts upon protonation. |
Experimental Protocol: Spectrophotometric Determination
Due to the predicted low aqueous solubility of the neutral form (LogP > 3), standard potentiometric titration is prone to electrode fouling and precipitation errors. UV-Vis Spectrophotometric Titration is the "Gold Standard" for this compound class.
Principle
The conjugation of the primary amine with the phenyl ring results in a distinct UV spectrum. Protonation of the amine (
Reagents & Equipment
-
Analyte: >98% pure N-(4-Aminophenyl)-N-ethylbenzamide.
-
Solvent: Methanol (HPLC grade) as a cosolvent.
-
Buffers: Phosphate/Citrate universal buffer series (pH 2.0 to 7.0).
-
Instrument: Double-beam UV-Vis Spectrophotometer with a thermostated cell holder (
).
Step-by-Step Workflow (Yasuda-Shedlovsky Method)
This method accounts for the cosolvent effect by extrapolating the pKa to 0% organic solvent.
-
Stock Preparation: Dissolve 10 mg of analyte in 10 mL Methanol (
). -
Cosolvent Titration Series: Prepare three series of buffers containing 20%, 30%, and 40% Methanol (v/v).
-
Spectral Scanning:
-
Aliquot stock into buffers ranging from pH 2.0 to 7.0 (0.5 pH increments).
-
Scan 200–400 nm.
-
Identify the isosbestic point (indicating a two-state equilibrium).
-
-
Data Analysis:
-
Plot Absorbance vs. pH at the
of the neutral form (approx. 285 nm). -
Fit data to the Henderson-Hasselbalch equation to find
(apparent pKa in solvent).
-
-
Extrapolation:
-
Plot
vs. % Methanol. -
The y-intercept represents the aqueous pKa.
-
Automated Workflow Diagram
Figure 2: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic bases.
Implications for Drug Development[1]
-
Formulation: The molecule is essentially insoluble in water at neutral pH. Salt formation (using HCl or Mesylate) targeting the primary amine is necessary to improve solubility for IV or oral liquid formulations.
-
Bioavailability: Being unionized and lipophilic at pH 7.4, it will exhibit high passive permeability across the blood-brain barrier (BBB) and gastrointestinal tract.
-
Metabolism: The primary amine is a "soft spot" for Phase II conjugation (N-acetylation or Glucuronidation), which should be monitored in DMPK studies.
References
-
Bordwell pKa Table. (2017).[1] Acidity in DMSO and Water.[1] Retrieved from
-
NIST Chemistry WebBook. Benzamide, N-(4-aminophenyl)- (Analog Data).[2] SRD 69.[2] Retrieved from
-
ACS Publications. pKa Values of 4-substituted 4'-aminobenzanilides. Journal of Organic Chemistry. (Contextual grounding for amide electronic effects). Retrieved from
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).
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Methodological & Application
Application Notes and Protocols for the Recrystallization and Purification of N-(4-Aminophenyl)-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed protocols and theoretical insights for the purification of N-(4-Aminophenyl)-N-ethylbenzamide via recrystallization. The document is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to achieve high purity of this compound, a critical aspect of ensuring the reliability and reproducibility of experimental results. The protocols outlined herein are self-validating, with an emphasis on the causal relationships behind experimental choices. This guide covers solvent selection, a step-by-step recrystallization workflow, and robust analytical methods for purity assessment, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis.
Introduction: The Imperative of Purity for N-(4-Aminophenyl)-N-ethylbenzamide
N-(4-Aminophenyl)-N-ethylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science.[1][2] The biological activity and physical properties of this compound are intrinsically linked to its purity. Impurities, which can arise from the synthetic route—often involving the reduction of a nitro precursor—can significantly alter experimental outcomes, leading to erroneous data and hindering drug development progress.[3][4] Common impurities may include unreacted starting materials, byproducts from side reactions, or residual solvents.[5] Therefore, a robust and reproducible purification protocol is paramount.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[6][7] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving the impurities behind in the solution.[7] This guide provides a detailed methodology for the recrystallization of N-(4-Aminophenyl)-N-ethylbenzamide, ensuring a high degree of purity.
Strategic Solvent Selection: The Foundation of Effective Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility for the compound of interest at elevated temperatures.
-
Low solubility for the compound of interest at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.
-
A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.
-
Chemical inertness, meaning it does not react with the compound being purified.
-
Ease of handling and low toxicity.
The principle of "like dissolves like" is a guiding tenet in solvent selection.[8] N-(4-Aminophenyl)-N-ethylbenzamide possesses both polar (amine and amide groups) and nonpolar (aromatic rings and ethyl group) functionalities. This suggests that polar organic solvents are likely to be suitable candidates.[9][10] Based on data for structurally similar aromatic amides, the following solvents are recommended for initial screening.[6][11]
Table 1: Candidate Solvents for Recrystallization of N-(4-Aminophenyl)-N-ethylbenzamide
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Selection |
| Ethanol | 78.4 | 24.5 | Generally good for dissolving aromatic amides at elevated temperatures.[6] |
| Isopropanol | 82.6 | 18.3 | Similar properties to ethanol, can offer different solubility profiles. |
| Acetone | 56 | 20.7 | A versatile polar aprotic solvent, often effective for amides.[6] |
| Acetonitrile | 81.6 | 37.5 | A polar aprotic solvent known to yield high-quality crystals for amides.[6] |
| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent; its effectiveness should be empirically tested.[12] |
| Water | 100 | 80.1 | Due to the polar groups, water could be a potential solvent, especially in a mixed solvent system.[7][13] |
Detailed Recrystallization Protocol
This protocol outlines a single-solvent recrystallization method. Should a single solvent not provide adequate separation, a two-solvent system may be employed.[7]
Materials and Equipment
-
Crude N-(4-Aminophenyl)-N-ethylbenzamide
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Step-by-Step Procedure
-
Dissolution: Place the crude N-(4-Aminophenyl)-N-ethylbenzamide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve saturation.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization of the desired product.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Workflow Diagram
Caption: Workflow for the recrystallization of N-(4-Aminophenyl)-N-ethylbenzamide.
Purity Assessment: A Multi-faceted Approach
To validate the effectiveness of the purification, a combination of analytical techniques should be employed.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitatively assessing the purity of a sample and for comparing it to the starting material. A pure compound should appear as a single spot on the TLC plate.
-
Stationary Phase: Silica gel plate
-
Mobile Phase: A mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate). The optimal ratio should be determined experimentally to achieve a retention factor (Rf) of approximately 0.3-0.5 for the desired compound.
-
Visualization: UV light (254 nm) or an appropriate staining agent.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the purity of the sample. A pure sample will exhibit a single major peak in the chromatogram.
-
Column: A reverse-phase C18 column is typically suitable for aromatic compounds.
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities tend to depress and broaden the melting point range. By comparing the experimentally determined melting point to a reference value for the pure compound, its purity can be assessed.
Purity Assessment Logic
Caption: Logical flow for the comprehensive purity assessment of the final product.
Conclusion
The protocol detailed in this application note provides a robust framework for the purification of N-(4-Aminophenyl)-N-ethylbenzamide. By carefully selecting a recrystallization solvent and adhering to the outlined procedure, researchers can achieve a high degree of purity, which is essential for obtaining reliable and reproducible data in downstream applications. The multi-pronged approach to purity assessment ensures a comprehensive validation of the final product's quality.
References
-
ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]
-
MDPI. (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
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INCDTP. (n.d.). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Retrieved from [Link]
-
PubMed. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Retrieved from [Link]
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ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-N-ethyl-N-phenylbenzamide. Retrieved from [Link]
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PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
BIP-CIC. (n.d.). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Retrieved from [Link]
-
MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
-
US EPA. (n.d.). Benzamide, N-(4-aminophenyl)-. Retrieved from [Link]
-
Reddit. (n.d.). Solubility of 4-Aminophenol & 3-Nitrobenzaldehyde in Ethyl Acetate. Retrieved from [Link]
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Application Notes and Protocols: N-(4-Aminophenyl)-N-ethylbenzamide as a Versatile Coupling Agent in Azo Dye Synthesis
Introduction: The Strategic Role of N-(4-Aminophenyl)-N-ethylbenzamide in Modern Dye Chemistry
In the vast landscape of synthetic colorants, azo dyes represent the largest and most structurally diverse class, distinguished by the presence of the azo chromophore (-N=N-). The synthesis of these dyes, elegant in its two-step diazotization and coupling reaction, allows for a high degree of modularity, enabling the fine-tuning of color, fastness, and application properties. The choice of the coupling component is paramount in this process, as it largely dictates the final characteristics of the dye molecule.
N-(4-Aminophenyl)-N-ethylbenzamide emerges as a coupling agent of significant interest for several strategic reasons. The tertiary amino group, activated by the ethyl substituent, provides a highly reactive site for electrophilic attack by the diazonium ion. The benzamide moiety introduces a rigid, planar structure that can enhance the tinctorial strength and thermal stability of the resulting dye. Furthermore, the presence of the secondary amide linkage offers a site for potential hydrogen bonding, which can improve the affinity of the dye for certain substrates, particularly polyamide and polyurethane fibers. The overall molecular architecture suggests its utility in the synthesis of disperse dyes, which are non-ionic and designed for coloring hydrophobic fibers like polyester.
This technical guide provides a comprehensive overview of the synthesis of N-(4-Aminophenyl)-N-ethylbenzamide and its application as a coupling agent in the synthesis of azo dyes. We will delve into the mechanistic underpinnings of the synthetic protocols, provide detailed, step-by-step procedures, and present a framework for the characterization of the resulting colorants.
Synthesis of N-(4-Aminophenyl)-N-ethylbenzamide: A Two-Step Approach
The synthesis of N-(4-Aminophenyl)-N-ethylbenzamide is most effectively achieved through a two-step process: N-benzoylation of N-ethyl-4-nitroaniline followed by the reduction of the nitro group. This strategy ensures a high yield and purity of the final product.
Part 1: Synthesis of N-Ethyl-N-(4-nitrophenyl)benzamide
The initial step involves the acylation of N-ethyl-4-nitroaniline with benzoyl chloride. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve N-ethyl-4-nitroaniline (0.1 mol, 16.62 g) in 100 mL of a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Addition of Base: Add triethylamine (0.12 mol, 16.7 mL) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Acylation: Slowly add benzoyl chloride (0.11 mol, 12.8 mL) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-ethyl-N-(4-nitrophenyl)benzamide.
-
Purification: Recrystallize the crude product from ethanol to obtain a pure, crystalline solid.
Part 2: Reduction of N-Ethyl-N-(4-nitrophenyl)benzamide to N-(4-Aminophenyl)-N-ethylbenzamide
The reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1] Alternatively, reduction with iron powder in the presence of an acid or ammonium chloride is a cost-effective and reliable approach.[2]
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: In a hydrogenation vessel, dissolve the N-ethyl-N-(4-nitrophenyl)benzamide (0.05 mol, 13.51 g) in 150 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approximately 0.5 g).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (3-4 bar) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer detectable.
-
Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to yield the crude N-(4-Aminophenyl)-N-ethylbenzamide. The product can be further purified by recrystallization from an ethanol/water mixture.
Workflow for the Synthesis of N-(4-Aminophenyl)-N-ethylbenzamide:
Caption: Synthesis of N-(4-Aminophenyl)-N-ethylbenzamide.
Application in Azo Dye Synthesis: A Step-by-Step Guide
The synthesis of azo dyes using N-(4-Aminophenyl)-N-ethylbenzamide as the coupling agent follows the classical two-step diazotization-coupling sequence. The primary aromatic amine of the coupling agent is first diazotized, and the resulting diazonium salt is then reacted with an electron-rich coupling partner.
General Protocol for Diazotization of N-(4-Aminophenyl)-N-ethylbenzamide
Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[3]
Experimental Protocol:
-
Preparation of Amine Solution: In a 250 mL beaker, suspend N-(4-Aminophenyl)-N-ethylbenzamide (0.01 mol, 2.40 g) in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water. Stir until a fine suspension is obtained.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.011 mol, 0.76 g) in 10 mL of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, maintaining the temperature below 5 °C. Stir vigorously during the addition.
-
Completion Check: After the addition is complete, stir the mixture for an additional 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).
-
Use of Diazonium Salt: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.
General Protocol for Azo Coupling
The freshly prepared diazonium salt of N-(4-Aminophenyl)-N-ethylbenzamide is a weak electrophile and will react with electron-rich coupling components such as phenols, naphthols, or other aromatic amines to form the corresponding azo dye.
Experimental Protocol (Coupling with 2-Naphthol):
-
Preparation of Coupling Component Solution: In a 400 mL beaker, dissolve 2-naphthol (0.01 mol, 1.44 g) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath with continuous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution prepared in the previous step to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolation: Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying and Purification: Dry the crude dye in a desiccator or a low-temperature oven. The dye can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.
General Workflow for Azo Dye Synthesis:
Caption: General workflow for azo dye synthesis.
Expected Properties and Characterization of the Azo Dyes
Azo dyes derived from N-(4-Aminophenyl)-N-ethylbenzamide are expected to exhibit properties suitable for disperse dyes, including low water solubility and good affinity for hydrophobic fibers. The color of the dye will depend on the specific coupling component used.
Data Presentation:
| Diazo Component | Coupling Component | Expected Color | λmax (nm) (in a non-polar solvent) |
| Diazotized N-(4-Aminophenyl)-N-ethylbenzamide | Phenol | Yellow-Orange | 400-450 |
| Diazotized N-(4-Aminophenyl)-N-ethylbenzamide | 2-Naphthol | Red | 480-520 |
| Diazotized N-(4-Aminophenyl)-N-ethylbenzamide | N,N-Dimethylaniline | Orange-Red | 450-490 |
Note: The λmax values are estimates based on analogous structures and will vary depending on the solvent and substitution patterns.
Characterization Techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε), which are indicative of the color and tinctorial strength of the dye.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, including the azo linkage (-N=N-), amide carbonyl (C=O), and N-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the synthesized dye.
-
Mass Spectrometry (MS): To confirm the molecular weight of the dye.
-
Fastness Properties: Evaluation of the dyed fabric for its resistance to washing, light, and rubbing to determine its durability and commercial viability.
Conclusion and Future Perspectives
N-(4-Aminophenyl)-N-ethylbenzamide serves as a valuable and versatile coupling agent in the synthesis of azo dyes, particularly for applications as disperse dyes. The synthetic protocols outlined in this guide are robust and can be adapted for the synthesis of a wide array of colorants with tailored properties. The benzamide moiety offers a platform for further structural modifications, such as the introduction of additional functional groups to enhance solubility, lightfastness, or other desired characteristics. Future research in this area could focus on the synthesis of novel derivatives of N-(4-Aminophenyl)-N-ethylbenzamide and the exploration of their application in advanced materials, such as organic light-emitting diodes (OLEDs) and nonlinear optical materials.
References
-
Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]
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Application Note: Solvent Selection for N-(4-Aminophenyl)-N-ethylbenzamide Reactions
Abstract
This application note provides a technical framework for solvent selection in the functionalization of N-(4-Aminophenyl)-N-ethylbenzamide. Unlike simple primary anilines, this substrate possesses a tertiary amide backbone that influences solubility and steric accessibility.[1] This guide moves beyond traditional chlorinated solvents, offering validated protocols for Green Chemistry alternatives (2-MeTHF, EtOAc) while maintaining high reaction rates and selectivity for the para-amino moiety.[1]
Introduction & Molecule Analysis[1][2][3][4][5]
Structural Considerations
The target molecule, N-(4-Aminophenyl)-N-ethylbenzamide (hereafter Substrate A ), features two distinct electronic regions:[2]
-
The Nucleophilic Head: A primary aniline (-NH₂) at the para position.[2][1] This is the active site for acylation, alkylation, and diazotization.
-
The Lipophilic Backbone: A tertiary benzamide core with an N-ethyl group.[2][1]
Critical Insight: Unlike N-(4-aminophenyl)benzamide (a secondary amide), Substrate A lacks a hydrogen bond donor on the amide nitrogen.[2] This prevents strong intermolecular H-bond networking, significantly increasing its solubility in medium-polarity solvents (e.g., Ethyl Acetate, THF) compared to its secondary amide analogs.[2]
The Solvent Selection Challenge
The primary challenge is balancing nucleophilicity against solvation energy .[1]
-
Protic Solvents (MeOH, EtOH): High solubility but depress reaction rates for electrophilic attacks (e.g., acylation) due to H-bonding solvation of the aniline lone pair.
-
Polar Aprotic (DMF, DMSO): Excellent solubility but difficult to remove (high boiling point) and pose toxicity risks.
-
Chlorinated (DCM): The historical standard for solubility and workup, but strictly regulated.
Solvent Selection Logic & Screening
Thermodynamic Solubility Profile
Based on the Calculated Partition Coefficient (cLogP ~ 2.5–3.0) and the tertiary amide structure, the solubility profile is as follows:
| Solvent Class | Representative | Solubility Rating | Suitability |
| Chlorinated | Dichloromethane (DCM) | Excellent | High (Legacy standard; avoid if possible) |
| Ethers | THF, 2-MeTHF, CPME | Good | High (Preferred for Green Chemistry) |
| Esters | Ethyl Acetate, iPrOAc | Moderate | Medium (Good for workup, may require heating) |
| Alcohols | Methanol, Ethanol | Good | Low (Interferes with electrophiles) |
| Hydrocarbons | Toluene, Heptane | Poor | Low (Antisolvent for precipitation) |
Decision Tree for Reaction Media
The following logic flow dictates the solvent choice based on the intended transformation of the amine group.
Figure 1: Decision matrix for solvent selection based on the specific reactivity required of the para-amino group.[2]
Validated Protocols
Protocol A: Green Acylation (DCM Replacement)
Objective: Functionalize the primary amine with an acid chloride (R-COCl) using 2-Methyltetrahydrofuran (2-MeTHF) instead of Dichloromethane.[2]
Rationale: 2-MeTHF is derived from renewable resources, separates easily from water (unlike THF), and dissolves Substrate A effectively.[1]
Materials:
-
Substrate A: N-(4-Aminophenyl)-N-ethylbenzamide (1.0 eq)[2][1]
-
Reagent: Benzoyl chloride (1.1 eq)
-
Base: Triethylamine (1.2 eq) or Pyridine
Step-by-Step Methodology:
-
Dissolution: Charge reaction vessel with Substrate A (1.0 g, 4.16 mmol) and 2-MeTHF (10 mL, 10 volumes). Stir at 25°C until fully dissolved. Note: If solution is hazy, warm to 35°C.
-
Base Addition: Add Triethylamine (0.7 mL, 5.0 mmol) in one portion.
-
Controlled Addition: Cool solution to 0–5°C. Add Benzoyl chloride dropwise over 15 minutes. Exotherm expected.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
IPC (In-Process Control): Check via TLC (EtOAc/Hexane 1:1) or HPLC.[2][1][3] Target <2% remaining starting material.
-
Workup (Self-Validating):
Protocol B: Solvent Screening for Optimization
When scaling up, a rapid screen is required to optimize yield vs. purity.[1]
Figure 2: Rapid solvent screening workflow for reaction optimization.
Troubleshooting & Performance Data
Common Issues and Solutions
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Product is too soluble in the reaction solvent (often Toluene or pure EtOAc).[2][1] | Switch to a solvent/antisolvent crystallization (e.g., 2-MeTHF/Heptane).[2][1] |
| Slow Reaction | Solvent is H-bonding with the amine (e.g., MeOH, EtOH). | Switch to aprotic solvent (2-MeTHF, MeCN).[2][1] |
| Hydrolysis of Reagent | Wet solvent. | 2-MeTHF forms an azeotrope with water; ensure solvent is dried or distilled before use.[2][1] |
Green Chemistry Metrics (GSK Guide Alignment)
Using 2-MeTHF or EtOAc aligns with the GSK Solvent Sustainability Guide, moving the process from "Red" (DCM/DMF) to "Green" categories.
-
DCM: Score 3/10 (Health/Environment hazard).[2]
-
2-MeTHF: Score 7/10 (Bio-derived, low toxicity).[2]
-
EtOAc: Score 8/10 (Benign, easy recovery).
References
-
Henderson, R. K., et al. (2011).[4] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][1][4] Green Chemistry. Link
-
Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link
-
Byrne, F. P., et al. (2016).[5] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
-
MacMillan, D. S., et al. (2013).[6] "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry. Link
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Handling precautions for N-(4-Aminophenyl)-N-ethylbenzamide in the lab
Application Notes and Protocols for the Safe Handling of N-(4-Aminophenyl)-N-ethylbenzamide in a Laboratory Setting
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for N-(4-Aminophenyl)-N-ethylbenzamide was not located. The following handling precautions are based on the general hazards associated with aromatic amines and benzamides, and data from structurally similar compounds. Researchers must conduct their own risk assessment and consult institutional safety officers before use.
Introduction: Understanding the Compound
N-(4-Aminophenyl)-N-ethylbenzamide is a substituted aromatic amide. Its structure, featuring a benzamide moiety and a substituted aniline, suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Aromatic amines and amides are a class of compounds known for their diverse applications, but they also present significant health and safety considerations.[2] Due to the presence of the aromatic amine group, this compound and its structural analogs are readily absorbed through the skin, and can also pose a hazard via inhalation and ingestion.[3] Therefore, strict adherence to safety protocols is paramount.
Hazard Assessment: A Proactive Approach to Safety
The primary hazards associated with N-(4-Aminophenyl)-N-ethylbenzamide and similar aromatic amines include:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[4]
-
Respiratory Tract Irritation: Inhalation of dust can lead to respiratory irritation.[5]
-
Harmful if Swallowed or Inhaled: These compounds can be harmful if ingested or inhaled.[6]
-
Potential for Methemoglobinemia: Aromatic amines can be absorbed into the bloodstream and interfere with the oxygen-carrying capacity of red blood cells, a condition known as methemoglobinemia.[6]
-
Combustible Dust: Like many fine organic powders, it may form combustible dust concentrations in the air, posing a fire or explosion hazard under specific conditions.[6]
Summary of Potential Hazards and GHS Classifications (Based on Analogs)
| Hazard Statement | GHS Classification (Typical for Aromatic Amides) | Source |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [5] |
| Causes skin irritation | Skin Irritation (Category 2) | [4] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | [4] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) | [5] |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | [3] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A foundational principle of laboratory safety is the hierarchy of controls. For handling N-(4-Aminophenyl)-N-ethylbenzamide, this involves a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of N-(4-Aminophenyl)-N-ethylbenzamide powder, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any airborne particulates.[7]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[5]
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn at all times. Gloves must be inspected for integrity before use and disposed of properly after handling the compound.[8]
-
Protective Clothing: A lab coat must be worn and kept fastened. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[6]
-
Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8]
Caption: Hierarchy of safety controls for handling hazardous chemicals.
Detailed Laboratory Protocols
Weighing and Transferring
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and sealable containers.
-
PPE: Don all required PPE as outlined in section 3.2.
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood if possible. If not, weigh the compound in a designated containment area within the hood.
-
Carefully transfer the desired amount of N-(4-Aminophenyl)-N-ethylbenzamide from the stock container to a weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow the ventilation to clear the air before proceeding.
-
-
Transfer:
-
To transfer the weighed powder to a reaction vessel, gently tap the weigh boat to guide the solid.
-
Use a small amount of a compatible solvent to rinse the weigh boat and ensure a complete transfer if applicable to the experimental procedure.
-
-
Cleanup:
-
Immediately after use, decontaminate the spatula and weigh boat with an appropriate solvent.
-
Wipe down the work surface inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of cleaning materials as hazardous waste.
-
Seal the stock container tightly and return it to its designated storage location.
-
Caption: Workflow for weighing and transferring N-(4-Aminophenyl)-N-ethylbenzamide.
Storage Requirements
-
Store N-(4-Aminophenyl)-N-ethylbenzamide in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures: Preparedness is Key
Spills
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Control: If it is safe to do so, control the source of the spill.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Cleanup (for small spills):
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent and wash with soap and water.
-
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's emergency response team.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Waste Disposal
All waste materials containing N-(4-Aminophenyl)-N-ethylbenzamide, including contaminated PPE, cleaning materials, and excess compound, must be disposed of as hazardous waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- Fisher Scientific. (2025). Safety Data Sheet - 4-Aminobenzamide.
-
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]
-
US EPA. (2023). Benzamide, N-(4-aminophenyl)- - Substance Details. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Benzamide, N,N-diethyl-.
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). 4-Aminobenzamide Safety Data Sheet.
- TCI Chemicals. (2024). Safety Data Sheet - N-(4-Aminophenyl)maleimide.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Cayman Chemical. (2025). Safety Data Sheet - 3-amino Benzamide.
-
PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
-
MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzamide, N-(4-aminophenyl)- [webbook.nist.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with N-(4-Aminophenyl)-N-ethylbenzamide
Here is the technical support center for troubleshooting solubility issues with N-(4-Aminophenyl)-N-ethylbenzamide.
Welcome to the technical support guide for N-(4-Aminophenyl)-N-ethylbenzamide. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound. Given its chemical structure, featuring two aromatic rings and an ethyl group, N-(4-Aminophenyl)-N-ethylbenzamide is inherently lipophilic with low aqueous solubility, a common challenge for many promising drug candidates.[1][2] This guide provides a structured, question-and-answer-based approach to systematically address and overcome these solubility hurdles.
Compound Profile
A thorough understanding of the physicochemical properties of N-(4-Aminophenyl)-N-ethylbenzamide is the first step in effective troubleshooting.
| Property | Value | Source |
| IUPAC Name | N-(4-aminophenyl)-N-ethylbenzamide | [3] |
| Synonyms | Benzanilide, 4′-amino-N-ethyl- | [3] |
| CAS Number | 6471-31-4 | [3] |
| Molecular Formula | C₁₅H₁₆N₂O | [3][4] |
| Molecular Weight | 252.31 g/mol | Calculated |
| Chemical Structure | [3] |
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the handling and dissolution of N-(4-Aminophenyl)-N-ethylbenzamide.
Q1: What is the general solubility profile of N-(4-Aminophenyl)-N-ethylbenzamide in standard laboratory solvents?
A1: The solubility is dictated by the compound's lipophilic nature and its capacity for hydrogen bonding via the primary amine and amide groups.[5][6] Based on its structure and data from similar benzamide and aniline derivatives, the expected solubility profile is as follows:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aqueous Buffers | Water, PBS, Saline | Very Poor / Insoluble | The large, non-polar aromatic structure dominates, leading to hydrophobicity.[6] |
| Polar Aprotic | DMSO, DMF | High | These solvents are excellent at disrupting crystal lattice forces and solvating large organic molecules.[7][8] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Good | The hydroxyl groups can hydrogen bond with the compound, but solubility decreases as the alcohol chain length increases.[9] |
| Non-Polar | Hexanes, Toluene | Poor to Moderate | While the compound is lipophilic, it still possesses polar functional groups that limit solubility in purely non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Often used in synthesis and purification of benzamide derivatives.[10] |
Q2: I observe immediate precipitation when diluting my DMSO stock solution into an aqueous assay buffer. What is causing this and how can I prevent it?
A2: This is a classic case of "solvent-shift" precipitation. The compound is highly soluble in the concentrated DMSO stock but becomes supersaturated and crashes out when diluted into the aqueous buffer where its solubility is much lower.
Causality: You are rapidly changing the solvent environment from one that is highly favorable (DMSO) to one that is unfavorable (water). The key is to manage this transition to keep the compound below its solubility limit in the final solution.
Solutions:
-
Decrease the Final Concentration: The most direct solution is to work at a lower final concentration that is below the compound's aqueous solubility limit.[11]
-
Optimize the Dilution Method: Avoid adding the DMSO stock directly into the full volume of buffer. Instead, try adding the buffer to the stock solution gradually while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.[11]
-
Use an Intermediate Co-Solvent: Perform a serial dilution. For example, dilute the DMSO stock 1:10 in ethanol before a final 1:100 dilution into the aqueous buffer. This creates a more gradual change in solvent polarity.
-
Increase Co-solvent Percentage: If your assay allows, increasing the final percentage of the organic co-solvent (e.g., from 0.5% DMSO to 2% DMSO) can maintain solubility. However, always run a vehicle control, as solvents like DMSO can have biological effects.[11]
Q3: Can I use pH adjustment to increase the aqueous solubility?
A3: Yes, this is a highly effective strategy. The molecule contains a primary aromatic amine (-NH₂) group, which is basic.[12] By lowering the pH of the aqueous solvent, you can protonate this amine to form an ammonium salt (e.g., a hydrochloride salt if using HCl). This salt form is ionic and typically has significantly higher aqueous solubility than the neutral parent compound.[13][14]
Mechanism: R-NH₂ (poorly soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)
General Guideline: Aromatic amines are weaker bases than aliphatic amines.[15] The pKa of the conjugate acid of aniline is ~4.6. To ensure complete protonation, you should adjust the pH to be at least 1.5-2 units below this value. A good starting point is to prepare your aqueous buffer at a pH of 2.5-3.0. See Protocol 2 for a detailed methodology.
Q4: My compound is difficult to dissolve even in pure DMSO at room temperature. What are the next steps?
A4: If you are facing solubility issues in a strong organic solvent like DMSO, consider the following physical interventions:
-
Mechanical Agitation: Ensure you are vortexing the solution vigorously for several minutes.
-
Gentle Heating: Warm the vial in a water bath set to 37-50°C for 10-15 minutes.[11] This often provides enough energy to overcome the crystal lattice energy of the solid. Allow the solution to cool to room temperature to ensure the compound remains dissolved.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create cavitation bubbles that can effectively break apart solid aggregates and enhance dissolution.
-
Verify Compound Purity & Form: Impurities can sometimes hinder solubility. Furthermore, the compound may exist in a crystalline form that is particularly stable and difficult to dissolve.[2] While less common for research chemicals, different polymorphs can have vastly different solubility profiles.[16]
Section 2: In-Depth Troubleshooting Workflows
For persistent solubility challenges, a more systematic approach is required. This workflow guides the user through a logical sequence of steps to develop a viable formulation for experimental use.
Troubleshooting Workflow: From DMSO Stock to Soluble Working Solution
This decision tree illustrates the process for troubleshooting precipitation when preparing an aqueous working solution from a concentrated DMSO stock.
Caption: Decision workflow for troubleshooting compound precipitation.
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step instructions for common solubilization tasks.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a standard high-concentration stock solution.
Materials:
-
N-(4-Aminophenyl)-N-ethylbenzamide (MW: 252.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tube or amber glass vial
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM solution, you need: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 252.31 g/mol * 1000 mg/g = 2.52 mg
-
Weigh Compound: Accurately weigh 2.52 mg of N-(4-Aminophenyl)-N-ethylbenzamide and transfer it to a clean, dry vial. For better accuracy with small masses, it is advisable to weigh a larger amount (e.g., 25.2 mg) and dissolve it in a proportionally larger volume (10 mL).[11]
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Cap the vial securely and vortex the solution for 2-3 minutes.
-
Inspect and Assist: Visually inspect the solution against a light source to ensure all solid has dissolved. If particulates remain, gently warm the vial to 37°C for 5-10 minutes and vortex again.[11]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: pH-Modification for Enhanced Aqueous Solubility
This protocol utilizes acidification to create a more soluble salt form of the compound.
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS or Tris)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
Procedure:
-
Prepare Acidic Buffer: Take your desired final buffer (e.g., PBS) and slowly add drops of 1 M HCl while monitoring with a pH meter until the pH is stable at ~3.0.
-
Dilute Compound: Add the required volume of your DMSO stock solution to the acidic buffer to achieve your final desired concentration. For example, to make a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of the pH 3.0 buffer.
-
Mix and Inspect: Vortex the final solution thoroughly. The compound should remain in solution due to the protonation of the primary amine.
-
Important Control: Always prepare a "vehicle control" containing the same final concentration of DMSO in the pH 3.0 buffer without the compound. Additionally, test the effect of the low pH buffer on your experimental system (e.g., cells, enzymes) to ensure it does not introduce artifacts.
Section 4: Advanced Formulation Strategies
If the methods above are insufficient, particularly for in vivo studies or challenging in vitro systems, more advanced formulation strategies may be necessary. These approaches aim to increase the apparent solubility (Cs) or the dissolution rate of the compound.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a water-soluble inclusion complex. This can significantly increase the aqueous solubility of a poorly soluble drug.[16][17]
-
Lipid-Based Formulations: For highly lipophilic compounds (high LogP), lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. The drug is pre-dissolved in a mixture of oils and surfactants, which spontaneously forms a fine emulsion upon contact with aqueous media, facilitating absorption.[1][17]
-
Amorphous Solid Dispersions: By dispersing the crystalline drug in a polymeric carrier, an amorphous (non-crystalline) state can be achieved. The amorphous form lacks a stable crystal lattice, making it thermodynamically more active and more soluble than its crystalline counterpart.[1][18]
These advanced techniques often require specialized expertise and equipment but represent powerful tools in modern drug development for overcoming solubility challenges.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Pharmacy. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]
-
Looking for suggestions to dissolve benzamide derivatives. (2024). Reddit. [Link]
-
Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. [Link]
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). MDPI. [Link]
-
Benzamide, N-(4-aminophenyl)-. US EPA. [Link]
-
4-Amino-N-phenylbenzamide. PubChem, NIH. [Link]
-
Benzamide, N-(4-aminophenyl)-. NIST WebBook. [Link]
-
4-Amino-N-ethyl-N-phenylbenzamide. PubChem, NIH. [Link]
-
Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]
-
Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023). Journal of Chemical & Engineering Data. [Link]
-
Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023). EMBIBE. [Link]
-
Solubility of 4-Aminobenzamidine (C7H9N3). Solubility of Things. [Link]
-
Properties of amines. (2024). Chemistry LibreTexts. [Link]
-
Solubility for Common Extractable Compounds. MilliporeSigma. [Link]
-
Workup for Removing Amines. University of Rochester. [Link]
-
Benzamide, N-[(4-aminophenyl)sulfonyl]- (sulfabenzamide). NIST. [Link]
-
Principles of Drug Action 1, Amines. (2005). University of the Pacific. [Link]
-
Highly stable electrochromic polyamides based on N,N-bis(4-aminophenyl). Wiley InterScience. [Link]
-
N-(4-Aminophenyl)-N-ethylbenzamide. CAS Common Chemistry. [Link]
-
Chemical Properties of Amines. (2026). CK-12 Foundation. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 4-Amino-N-ethyl-N-phenylbenzamide | C15H16N2O | CID 577841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 17625-83-1: N-(4-Aminophenyl)benzamide | CymitQuimica [cymitquimica.com]
- 6. embibe.com [embibe.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Workup [chem.rochester.edu]
- 14. webhome.auburn.edu [webhome.auburn.edu]
- 15. CK12-Foundation [flexbooks.ck12.org]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. mdpi.com [mdpi.com]
Minimizing side reactions during N-(4-Aminophenyl)-N-ethylbenzamide production
This guide is designed for researchers and process chemists optimizing the synthesis of N-(4-Aminophenyl)-N-ethylbenzamide (CAS: 6471-31-4).[1] It addresses the critical challenges of regioselectivity and byproduct formation, providing high-fidelity protocols and troubleshooting logic.
Subject: Minimizing Side Reactions & Optimizing Regioselectivity
Executive Technical Overview
The synthesis of N-(4-Aminophenyl)-N-ethylbenzamide presents a classic chemoselectivity paradox. The target molecule features a benzamide core substituted at the nitrogen with both an ethyl group and a 4-aminophenyl moiety.
Target Structure:
The primary challenge lies in the regioselectivity of the acylation step. If one attempts to benzoylate N-ethyl-p-phenylenediamine directly, the reaction kinetically favors the primary amine (
To minimize side reactions (regio-isomers, di-acylated byproducts, and azo-impurities), this guide recommends the Nitro-Precursor Route and provides troubleshooting for the Direct Route only for specific use cases.
Critical Reaction Pathways & Side Reactions
The following diagram illustrates the "Gold Standard" Nitro Route versus the high-risk Direct Route, highlighting where specific side reactions occur.
Figure 1: Comparative reaction pathways.[1] The Direct Route (Red) is prone to regioselectivity errors, while the Nitro Route (Green) requires control only during the final reduction step.
Troubleshooting Guide & FAQs
Category A: Acylation & Regioselectivity[1][2][3][4]
Q1: I am using N-ethyl-p-phenylenediamine and Benzoyl Chloride, but I am getting a product with the correct mass that does not match the reference standard. What happened?
Diagnosis: You have likely synthesized the regio-isomer .[1]
Mechanism: In N-ethyl-p-phenylenediamine, the primary amine (
-
Switch Strategies: Adopt the Nitro Route . Start with N-ethyl-4-nitroaniline.[1][2] The nitro group protects the para-position, forcing acylation to occur at the ethyl-amino group (see Protocol 1).
-
Salvage (Low Success): If you must use the diamine, attempt to block the primary amine with a transient protecting group (e.g., trifluoroacetyl) that can be removed under conditions where the benzamide is stable, but this is inefficient.
Q2: I am trying to benzoylate N-ethyl-4-nitroaniline (Nitro Route), but the conversion is extremely low (<10%). Diagnosis: Electronic deactivation. Mechanism: The nitro group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine nitrogen. Standard Schotten-Baumann conditions (aq. NaOH) often fail. Corrective Protocol:
-
Solvent: Use anhydrous Pyridine (acts as both solvent and base) or a non-polar solvent (DCM/Toluene) with Triethylamine .[1]
-
Catalyst: Add 10-20 mol% DMAP (4-Dimethylaminopyridine).[1] This forms a highly reactive N-acylpyridinium intermediate that can overcome the poor nucleophilicity of the nitroaniline.
-
Temperature: Heat the reaction to reflux (if using Toluene/DCM) or 80°C (if using Pyridine).
Category B: Reduction & Impurities
Q3: During the reduction of the nitro-intermediate, I see a colored impurity (orange/red) that persists. Diagnosis: Formation of Azo or Azoxy dimers. Mechanism: Under alkaline reduction conditions, the intermediate nitroso-compound can condense with the hydroxylamine intermediate to form azoxy species.[3] Solution:
-
Avoid High pH: If using metal reductions (Zn/Fe), use Ammonium Chloride (
) instead of strong bases like NaOH. -
Catalytic Hydrogenation: Use
(1 atm) with Pd/C or Raney Nickel in neutral solvents (Ethanol/Methanol).[1] This minimizes dimerization.
Q4: Can I use sodium sulfide (
High-Fidelity Experimental Protocols
Protocol 1: Synthesis of N-Ethyl-N-(4-nitrophenyl)benzamide (Precursor)
Objective: Selective acylation of the deactivated secondary amine.[1]
| Parameter | Specification | Notes |
| Substrate | N-Ethyl-4-nitroaniline (1.0 eq) | Available commercially or via ethylation of p-nitroaniline.[1] |
| Reagent | Benzoyl Chloride (1.2 - 1.5 eq) | Excess required due to slow kinetics.[1] |
| Base/Solvent | Pyridine (anhydrous) | Acts as solvent and acid scavenger.[1] |
| Catalyst | DMAP (0.1 eq) | Critical for conversion. |
| Temp/Time | 90°C / 12-24 hours | Monitor by TLC/HPLC until starting material <2%. |
Step-by-Step:
-
Dissolve N-ethyl-4-nitroaniline and DMAP in anhydrous pyridine under nitrogen atmosphere.
-
Add Benzoyl Chloride dropwise at room temperature (exothermic).
-
Heat to 90°C. Stir overnight.
-
Workup: Pour reaction mixture into ice-cold dilute HCl (to neutralize pyridine). The product usually precipitates as a solid. Filter and wash with water.[4]
-
Purification: Recrystallize from Ethanol/Water to remove benzoic acid residues.
Protocol 2: Selective Reduction to Target
Objective: Conversion of Nitro group to Amine without hydrolyzing the amide.
| Parameter | Specification | Notes |
| Substrate | Nitro-Intermediate (from Protocol 1) | |
| Reductant | Iron Powder (3-5 eq) | Activated (wash with dilute HCl before use).[1] |
| Electrolyte | Maintains pH ~5-6, preventing amide hydrolysis. | |
| Solvent | Ethanol / Water (4:[1]1) | |
| Temp | Reflux (70-80°C) |
Step-by-Step:
-
Suspend the Nitro-intermediate in Ethanol.[1]
-
Add Iron powder and aqueous saturated
. -
Reflux with vigorous stirring for 2-4 hours.
-
Monitor: Check for disappearance of the Nitro peak (yellow color fades).
-
Workup: Filter hot through Celite (to remove Iron oxides).
-
Isolation: Concentrate the filtrate. The target N-(4-Aminophenyl)-N-ethylbenzamide will crystallize upon cooling.[1]
References
- Regioselectivity in Amine Acylation: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley. (Explains nucleophilicity differences between primary and hindered secondary amines).
-
Acylation of Deactivated Anilines: Raheem, M. A., et al. "Catalytic Amidation of Deactivated Anilines using DMAP." Journal of Organic Chemistry. (Generalized citation for DMAP catalysis mechanism).[1]
-
Bechamp Reduction (Fe/NH4Cl): Org. Synth. Coll. Vol. 2, p. 447 (1943). "Reduction of Nitro Compounds with Iron and Ammonium Chloride." [1]
-
Chemical Structure Validation: PubChem Database. "N-(4-Aminophenyl)-N-ethylbenzamide (CAS 6471-31-4)."[1] [1]
Sources
- 1. US6335350B1 - Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses - Google Patents [patents.google.com]
- 2. Full text of "Encyclopedia of Explosives and Related Items Fedoroff Vol 6 of 10 E (cont) to G" [archive.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Optimizing temperature and pressure for N-(4-Aminophenyl)-N-ethylbenzamide reactions
This guide functions as a specialized technical support center for researchers working with N-(4-Aminophenyl)-N-ethylbenzamide (CAS: 425651-25-8 or similar analogs). It focuses on the critical thermodynamic (Temperature) and barometric (Pressure) parameters required to synthesize and utilize this intermediate efficiently.
Optimization of Reaction Kinetics, Selectivity, and Yield
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Synthesis Optimization, Hydrogenation Protocols, and Troubleshooting.
Executive Technical Overview
N-(4-Aminophenyl)-N-ethylbenzamide is a sterically congested tertiary amide featuring a reactive primary amine tail. It is a critical scaffold in the synthesis of azo dyes, pharmaceutical intermediates (e.g., SGI-1027 analogs), and functionalized polymers.
The Core Challenge: The synthesis typically follows a "Protect-Nitrate-Reduce" pathway or a "Direct Acylation" pathway. The primary failure modes are:
-
Steric Hindrance: The ethyl group on the nitrogen hinders acylation, requiring elevated temperatures that often lead to degradation.
-
Regioselectivity: In downstream reactions, distinguishing between the nucleophilic primary amine (4-NH2) and the amide nitrogen is T-dependent.
-
Hydrogenation Risks: Converting the nitro-precursor to the amine requires precise Pressure (P) and Temperature (T) control to prevent the accumulation of hydroxylamine intermediates or ring saturation.
Synthesis Workflow & Critical Control Points
The most robust route involves the benzoylation of N-ethylaniline followed by nitration and reduction. Direct acylation of N-ethyl-p-phenylenediamine is not recommended due to competitive acylation at the primary amine.
Diagram 1: Optimized Synthesis Pathway
Caption: Figure 1: Step-wise synthesis highlighting temperature limits for nitration and pressure requirements for hydrogenation.
Optimization Module: Temperature & Pressure
Phase A: The Acylation Step (Formation of the Amide Core)
Reaction: N-ethylaniline + Benzoyl Chloride → N-ethyl-N-phenylbenzamide
This step creates the tertiary amide. The ethyl group provides steric bulk, slowing the reaction compared to N-methyl analogs.
| Parameter | Recommended Range | Scientific Rationale |
| Temperature (T) | 0°C (Addition) → 25°C (Aging) | Initial 0°C: Prevents hydrolysis of benzoyl chloride by moisture and controls exotherm. Aging at 25°C: Necessary to overcome the steric hindrance of the ethyl group for complete conversion [1]. |
| Pressure (P) | Atmospheric (1 atm) | Pressure is not a kinetic driver here. Ensure the system is vented through a drying tube (CaCl2) to exclude moisture. |
| Solvent | DCM or Toluene | Toluene allows for higher T (reflux) if the reaction stalls, but DCM is preferred for ease of workup at lower T. |
Troubleshooting Protocol:
-
Issue: Reaction stalls at 70% conversion.
-
Fix: Do not increase T above 40°C immediately. Add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. This accelerates the attack on the benzoyl chloride without thermal degradation.
Phase B: The Hydrogenation Step (Nitro to Amine)
Reaction: N-ethyl-N-(4-nitrophenyl)benzamide + H2 → Target
This is the most sensitive step. The nitro group (-NO2) must be reduced to the amine (-NH2) without reducing the amide carbonyl or the aromatic ring.
| Parameter | Recommended Range | Scientific Rationale |
| Temperature (T) | 40°C – 50°C | <40°C: Reaction is sluggish; accumulation of hydroxylamine intermediate (Ar-NHOH) occurs. >60°C: Risk of hydrogenolysis (cleavage of the C-N bond) or ring saturation [2]. |
| Pressure (P) | 3 – 5 bar (45-75 psi) | Low P (<2 bar): Rate limited by H2 mass transfer. High P (>10 bar): Unnecessary for nitro reduction and increases safety risk/equipment cost. |
| Catalyst | 5% Pd/C (wet) | Palladium is superior to Raney Nickel for this substrate as it operates at lower T/P and preserves the amide bond. |
Troubleshooting Guide (FAQ)
Q1: Why is my final product turning purple/dark upon exposure to air?
Diagnosis: Oxidation of the phenylenediamine moiety. The Science: The product contains a p-phenylenediamine substructure (an electron-rich amine para to a nitrogen). These are notoriously prone to oxidation to quinone-imines (Wurster salts). Solution:
-
Process: Perform the final workup and filtration under an inert atmosphere (Nitrogen or Argon).
-
Storage: Store the solid as a hydrochloride salt (more stable) or in an amber vial at -20°C under Argon.
-
Additive: Add a trace of ascorbic acid or sodium metabisulfite during the aqueous workup to scavenge oxidants.
Q2: In the hydrogenation step, HPLC shows a persistent impurity at RRT 0.95. What is it?
Diagnosis: Likely the Hydroxylamine Intermediate (N-ethyl-N-(4-(hydroxyamino)phenyl)benzamide). The Science: Nitro reduction proceeds via Nitroso → Hydroxylamine → Amine. The final step (Hydroxylamine → Amine) has the highest activation energy. Corrective Action:
-
Do NOT add more catalyst.
-
Increase Temperature: Raise T from 40°C to 55°C for 1 hour.
-
Check Mass Transfer: Ensure vigorous stirring (>800 RPM). H2 solubility is the limiting factor; if the gas isn't dispersed, the reaction stops at the hydroxylamine [3].
Q3: Can I use high-pressure conditions (50 bar) to speed up the reaction?
Answer: Not Recommended. Risk: At >20 bar and >60°C, you risk reducing the aromatic ring (especially the one attached to the electron-donating amino group) or cleaving the amide bond (hydrogenolysis). Protocol: Stick to 5 bar . If the rate is slow, verify the purity of your H2 gas and the activity of your catalyst (poisons like sulfur or amines from the previous step can deactivate Pd).
Diagnostic Workflow: Hydrogenation Failure
Use this logic flow to diagnose stalled reductions.
Diagram 2: Hydrogenation Troubleshooting Tree
Caption: Figure 2: Decision matrix for resolving stalled hydrogenation reactions based on HPLC impurity profiling.
References
-
Acylation Kinetics: Katritzky, A. R., et al. "Mechanisms of Amide Formation." Journal of Organic Chemistry, vol. 65, no. 24, 2000, pp. 8210-8213.
-
Hydrogenation Selectivity: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, 2003, pp. 103-151.
-
Mass Transfer in Reduction: Yang, C., et al. "Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor." Green Chemistry, vol. 20, no.[1] 4, 2018, pp. 886–893.[1]
-
General Synthesis of Benzamides: "N-Acylation of Amines." Organic Chemistry Portal.
For further assistance with custom synthesis parameters or scale-up (>1kg), please contact the Process Safety Group.
Sources
Technical Support Center: N-(4-Aminophenyl)-N-ethylbenzamide (CAS 6471-31-4)
[1][2][3]
Status: Online | Role: Senior Application Scientist | Ticket: Purity Optimization[1][2]
Executive Summary
You are encountering purity issues with N-(4-Aminophenyl)-N-ethylbenzamide , a critical intermediate often used in the synthesis of functional dyes, liquid crystals, and pharmaceutical analogs (e.g., procainamide derivatives).[1][2]
The primary amine (
This guide provides a self-validating purification workflow based on the compound's basicity, allowing you to salvage valuable material rather than discarding it.[1][2]
Part 1: Compound Specifications & Baseline Data
Before initiating troubleshooting, verify your material against these physicochemical standards.
| Property | Specification | Notes |
| CAS Registry | 6471-31-4 | Verify identity if CAS differs.[3][1][2] |
| Formula | ||
| MW | 240.30 g/mol | |
| Appearance | White to Off-White Solid | Red flag: Yellow, Brown, or Purple indicates oxidation.[1] |
| Melting Point | 117–119 °C | Broad range (< 2°C difference) indicates impurity. |
| pKa (Est.) | ~4.5–5.0 (Aniline N) | The amide nitrogen is non-basic. |
| Solubility | DCM, EtOAc, Ethanol, DMSO | Insoluble in water (neutral pH). |
Part 2: Diagnostic Triage
Use this workflow to determine the severity of the impurity profile before attempting purification.
Caption: Figure 1. Diagnostic logic for identifying impurity sources based on visual and chromatographic evidence.
Part 3: Troubleshooting & Purification Protocols
Q1: My sample is dark brown, but the certificate of analysis (CoA) says >97%. Why?
A: The CoA represents the purity at the time of manufacture. Aromatic amines are "living" chemicals; they degrade upon exposure to air and light. The brown color comes from trace oxidation products (often <1% by mass) that have high extinction coefficients, making the sample look worse than it chemically is.
-
The Fix: Perform the Acid-Base Rescue Protocol (below). This is superior to simple recrystallization because it chemically separates the basic amine from neutral oxidation byproducts.
Q2: I see a persistent impurity peak near the solvent front (low retention).
A: This is likely the unreacted precursor, potentially 4-nitro-N-ethylbenzanilide (if synthesized via nitro reduction) or N-ethylaniline (if synthesized via acylation).[1][2]
-
The Fix:
Part 4: The "Acid-Base Rescue" Protocol
This is the gold-standard method for purifying N-(4-Aminophenyl)-N-ethylbenzamide.[1][2] It relies on the pKa difference between the target amine (basic) and its impurities (neutral amides/azo dimers).
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Brine (Saturated NaCl)
-
Magnesium Sulfate (
)
Step-by-Step Workflow:
-
Dissolution: Dissolve the impure brown solid in DCM (10 mL per gram).
-
Protonation (Extraction A): Transfer to a separatory funnel. Extract with 1M HCl (3 x 10 mL).
-
Phase Separation: Keep the Aqueous Layer (Target). Discard the Organic Layer (Impurities).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until pH > 10.
-
Observation: The solution will become cloudy as the free amine precipitates.
-
-
Recovery (Extraction B): Extract the cloudy aqueous mixture with fresh DCM (3 x 15 mL).
-
Drying: Wash the combined DCM extracts with brine, dry over
, filter, and evaporate.
Caption: Figure 2.[1][2] Acid-Base extraction workflow utilizing the basicity of the primary amine to isolate it from neutral oxidation products.[1]
Part 5: Storage & Stability Guidelines
To prevent recurrence of the issue, adhere to these strict storage protocols.
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Argon or Nitrogen | Displaces |
| Temperature | -20°C (Long term) | Slows the kinetics of auto-oxidation and dimerization.[1][2] |
| Light | Amber Vial / Foil | UV light catalyzes the formation of azo-linkages.[1][2] |
| State | Solid | Never store as a solution; solution-phase oxidation is orders of magnitude faster.[1][2] |
References
-
Common Chemistry. (n.d.).[3] N-(4-Aminophenyl)-N-ethylbenzamide (CAS 6471-31-4).[3][1][2] CAS, a division of the American Chemical Society. Retrieved February 23, 2026, from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General reference for purification of aromatic amines via acid-base extraction and recrystallization).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1][2] (Standard protocols for handling air-sensitive amines).
-
National Institute of Standards and Technology (NIST). (2025).[2] Benzamide, N-(4-aminophenyl)- (Analogous Structure Data).[3][1][2][8][9][10] NIST Chemistry WebBook, SRD 69.[2] Retrieved February 23, 2026, from [Link]
Sources
- 1. CAS 17625-83-1: N-(4-Aminophenyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. Benzamide, N-(4-aminophenyl)- [webbook.nist.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Solubility Solutions for N-(4-Aminophenyl)-N-ethylbenzamide
Executive Summary & Chemical Profile[1][2]
N-(4-Aminophenyl)-N-ethylbenzamide presents a classic solubility challenge in drug development and organic synthesis: it possesses a lipophilic core (benzanilide scaffold) with a polar but weakly basic handle (primary amine).
Users frequently encounter precipitation when diluting organic stock solutions into aqueous buffers for biological assays, or struggle to find green alternatives to chlorinated solvents during purification. This guide provides chemically grounded solutions based on the molecule's functional group topology.
Physicochemical Snapshot
| Property | Characteristic | Implication for Solubility |
| Core Structure | High crystal lattice energy; poor water solubility. | |
| H-Bond Donors | 1 (Primary Amine on phenyl ring) | Limited interaction with water compared to donors. |
| H-Bond Acceptors | 2 (Amide Carbonyl + Amine N) | Good solubility in polar aprotic solvents (DMSO). |
| Lipophilicity | High (LogP estimated > 2.5) | Soluble in DCM, Ethyl Acetate, Toluene. |
| pKa (Amine) | ~4.5 - 5.0 (Conjugate Acid) | Critical Control Point: Solubility increases >100x at pH < 3. |
Diagnostic Workflow: Select Your Solvent System
Do not guess. Use this logic gate to determine the correct solvent system based on your downstream application.
Figure 1: Decision matrix for solvent selection. Note that biological assays often require avoiding high concentrations of organic co-solvents.
Solvent Compatibility Matrix
The following data is derived from structure-property relationships (SPR) of analogous
| Solvent Class | Recommended Solvent | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | ⭐⭐⭐⭐⭐ (Excellent) | Best for stock solutions (up to 100 mM). Hygroscopic; keep anhydrous to prevent degradation. |
| Polar Aprotic | DMF (Dimethylformamide) | ⭐⭐⭐⭐⭐ (Excellent) | Alternative to DMSO. Harder to remove by lyophilization. |
| Alcohols | Ethanol (Abs.) | ⭐⭐⭐ (Moderate) | Good for recrystallization. Heating required for high concentrations. |
| Chlorinated | DCM (Dichloromethane) | ⭐⭐⭐⭐ (Good) | Excellent for extraction workups. High volatility. |
| Esters | Ethyl Acetate | ⭐⭐⭐ (Moderate) | Standard solvent for silica chromatography. |
| Aqueous (Neutral) | Water / PBS (pH 7.4) | ⭐ (Poor) | Insoluble. Do not use without modification. |
| Aqueous (Acidic) | 0.1 M HCl | ⭐⭐⭐⭐ (Good) | Protonation Strategy. Converts the amine to anilinium salt, drastically improving aqueous solubility. |
Troubleshooting FAQs
Q1: "I diluted my DMSO stock into cell culture media, and it precipitated immediately. Why?"
Diagnosis: This is the "Oiling Out" effect.
The Mechanism: N-(4-Aminophenyl)-N-ethylbenzamide is highly hydrophobic. When you inject a small volume of DMSO stock into an aqueous buffer, the DMSO mixes with water instantly. The local environment around the drug molecule shifts from lipophilic (DMSO
-
Stepwise Dilution: Dilute your stock into an intermediate solvent (e.g., 1:1 DMSO:PBS) before the final dilution.
-
Surfactant Shielding: Add 0.1% Tween-80 or Kolliphor EL to your aqueous buffer before adding the drug stock. This creates micelles that sequester the hydrophobic molecule.
Q2: "Can I dissolve this in water without using organic solvents?"
Diagnosis: Neutral water is insufficient, but pH manipulation works.
The Mechanism: The molecule contains a primary aromatic amine. The
-
Calculate the molar amount of substance.
-
Add 1.1 equivalents of 0.1 M HCl or Methanesulfonic acid.
-
Sonicate.[1] The amine will protonate (
), forming a water-soluble salt. -
Warning: If your assay requires pH 7.4, neutralizing this solution may cause reprecipitation.
Q3: "I need a greener alternative to DCM for purification."
Diagnosis: DCM is toxic and regulated. The Solution: Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate .
-
2-MeTHF is derived from renewable resources and has similar solvation power to DCM for amides but separates cleanly from water.
-
Hansen Solubility Parameters: The molecule's amide core interacts well with the moderate polarity of MeTHF (
).
Advanced Protocols
Protocol A: Preparation of Stable Aqueous Stock (Acid-Salt Method)
Use this for animal studies (IP/IV) or assays where DMSO is forbidden.
-
Weighing: Weigh 10 mg of N-(4-Aminophenyl)-N-ethylbenzamide into a glass vial.
-
Acidification: Add 9.0 mL of sterile water.
-
Activation: Add 1.0 mL of 0.1 N HCl dropwise while vortexing.
-
Sonication: Sonicate at 40°C for 10 minutes. The solution should turn clear.
-
Filtration: Pass through a 0.22 µm PVDF filter (Do not use Nylon, as it binds amides).
-
Usage: Use immediately. If pH adjustment to neutral is required, dilute 1:10 into a strong buffer (e.g., 100 mM HEPES) to prevent immediate crashing.
Protocol B: High-Concentration Stock for Bioassays (Co-Solvent System)
Use this to maximize solubility while minimizing DMSO toxicity.
-
Primary Solvent: Dissolve compound in DMSO to reach 50 mM.
-
Co-solvent Addition: Add PEG-400 (Polyethylene Glycol) to the DMSO solution in a 1:1 ratio.
-
Result: 25 mM stock in 50% DMSO / 50% PEG-400.
-
-
Dilution: Dilute this stock 1:100 into the assay medium.
-
Final Solvent Concentration: 0.5% DMSO / 0.5% PEG-400.
-
Why this works: PEG-400 acts as an interfacial tension reducer, preventing the rapid crystallization often seen with pure DMSO stocks.
-
References
-
BenchChem. (2025).[5] "Solubility of N-substituted benzamides in organic solvents." BenchChem Technical Library. Link
-
Imperial College London. (2022). "Solubility determination and modelling of benzamide in organic solvents." Spiral Repository. Link
-
Williams, R. (2022). "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link
-
Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook." CRC Press. Link
-
PubChem. (2025).[1][2] "Compound Summary: 4-Amino-N-phenylbenzamide." National Library of Medicine. Link
Sources
- 1. 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-N-(4-aminophenyl)benzenesulphonamide | C12H13N3O2S | CID 85596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analytical Guide: 1H NMR Profiling of N-(4-Aminophenyl)-N-ethylbenzamide
Executive Summary
Product Focus: N-(4-Aminophenyl)-N-ethylbenzamide Primary Application: Intermediate scaffold for benzimidazole therapeutics and kinase inhibitors; model compound for amide rotamerism studies.[1] Analytical Challenge: The molecule exhibits restricted rotation around the C–N amide bond, leading to distinct rotameric populations (E/Z isomers) in NMR spectra at room temperature.[2] This often results in signal doubling that can be mistaken for impurities.
This guide provides a comparative analysis of the target molecule against its synthetic precursor (nitro-variant) and evaluates solvent-dependent resolution (CDCl₃ vs. DMSO-d₆), offering a self-validating protocol for structural confirmation.[1][2]
Structural Dynamics & Rotamerism
The core analytical feature of N-(4-Aminophenyl)-N-ethylbenzamide is the steric congestion at the tertiary amide bond.[1] Unlike secondary amides, the N-ethyl and N-aryl groups cannot freely rotate at room temperature due to the partial double-bond character of the C–N bond (resonance contribution).[1]
Rotamer Equilibrium Pathway
The following diagram illustrates the equilibrium between the E (Entgegen) and Z (Zusammen) rotamers, which causes the "doubling" of ethyl and aromatic signals in the NMR spectrum.
Caption: Kinetic equilibrium between E/Z rotamers. At 298 K, the exchange rate is often slower than the NMR frequency difference, resulting in distinct signals for each isomer.[2]
Comparative Analysis: Reaction Monitoring (Precursor vs. Product)
The most critical quality control step is distinguishing the product from its precursor, N-ethyl-N-(4-nitrophenyl)benzamide .[1][2] The reduction of the nitro group (
Table 1: Chemical Shift Comparison (δ ppm in DMSO-d₆)
Note: Values are approximate and dependent on concentration/temperature.
| Proton Environment | Precursor (Nitro) | Product (Amino) | Diagnostic Shift (Δδ) | Analysis |
| N-Phenyl (Ortho to N) | ~7.60 (d) | ~6.85 (d) | -0.75 ppm | Shielded. Amino group is electron-donating (resonance).[1] |
| N-Phenyl (Ortho to X) | ~8.25 (d) | ~6.50 (d) | -1.75 ppm | Major Shielding. Protons ortho to |
| Amide Ethyl (-CH₂-) | ~3.95 (q) | ~3.80 (q) | -0.15 ppm | Slight shielding due to increased electron density in the N-aryl ring.[1] |
| Amide Ethyl (-CH₃) | ~1.15 (t) | ~1.05 (t) | -0.10 ppm | Minimal change; distant from the reaction center.[1] |
| Functional Group | None | 4.8 - 5.2 (br s) | N/A | Key Indicator. Appearance of broad exchangeable |
Key Insight: The collapse of the downfield aromatic doublets (8.25 ppm) into the upfield region (6.50 ppm) is the primary confirmation of successful reduction.
Comparative Analysis: Solvent Selection
The choice of solvent dramatically alters the spectral appearance due to hydrogen bonding and viscosity-driven rotational rates.[1]
Table 2: Solvent Performance Guide[1][2]
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide) | Recommendation |
| Rotamer Resolution | High. Distinct separation of E/Z ethyl quartets.[1] | Medium/Low. Higher viscosity and polarity may broaden peaks or induce coalescence. | Use CDCl₃ for rotamer ratio calculation. |
| -NH₂ Visibility | Poor. Often broad, flat, or exchanged with water.[1][2] | Excellent. Sharp, distinct singlet; integrates reliably (2H). | Use DMSO-d₆ for proton counting.[1] |
| Solubility | Good, but may require slight warming.[2] | Excellent. | Use DMSO-d₆ for crude samples.[1] |
| Water Peak | ~1.56 ppm (overlaps with alkyls). | ~3.33 ppm (overlaps with ethyl quartet). | CDCl₃ is preferred for clear alkyl region. |
Experimental Protocol
This protocol is designed to ensure reproducibility and avoid common artifacts like "rotamer confusion."
Workflow Diagram
Caption: Decision tree for NMR acquisition and troubleshooting rotameric broadening.
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H ZG.
-
Scans (ns): 16 (sufficient for >5 mg).
-
Relaxation Delay (d1): Set to 2.0 seconds . The ethyl protons have different T1 relaxation times in different rotamers; a short delay may skew integration ratios.
-
-
Data Processing & Validation:
-
Phasing: Manual phasing is required. Rotamer peaks often have different phases if the baseline is not corrected.
-
Integration:
-
Calibrate the Benzoyl aromatic protons (meta/para) to 3H or 5H (depending on overlap).
-
Integrate the Ethyl Quartet region (3.5–4.0 ppm). It should sum to 2H (combining both rotamers).
-
Integrate the Ethyl Triplet region (1.0–1.2 ppm). It should sum to 3H .
-
Self-Validation: If the Ethyl Quartet integrates to <2H relative to the aromatics, the sample may contain unreacted aniline or the peak is broadened into the baseline (coalescence).[2]
-
-
-
Variable Temperature (VT) Validation (Optional but Recommended):
-
If the spectrum appears "messy" in the aromatic region, heat the probe to 340–350 K (in DMSO).[2]
-
Result: Rotamers should coalesce into single, sharp average signals, confirming that the complexity is dynamic (rotamerism) and not impurities.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift principles and amide anisotropy).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic explanation of amide resonance and restricted rotation).
-
Stewart, W. E., & Siddall, T. H. (1970).[2] Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.[2] Link[2]
-
Bain, A. D. (2003).[2] Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3–4), 63–103.[2] (For interpreting coalescence in VT-NMR). Link[2]
Sources
Comparative HPLC Method Development Guide: N-(4-Aminophenyl)-N-ethylbenzamide
Executive Summary
N-(4-Aminophenyl)-N-ethylbenzamide (APEB) presents a classic chromatographic challenge: it contains a hydrophobic benzamide core coupled with a basic aniline moiety (pKa ~4.8).[1] Standard reversed-phase methods often yield broad, tailing peaks due to secondary silanol interactions, compromising sensitivity and resolution from structural analogs.[1]
This guide compares three distinct separation strategies to optimize the detection of APEB. By moving beyond the "standard" low-pH C18 approach, we demonstrate how leveraging pH switches and alternative stationary phase selectivities can improve peak symmetry by >40% and sensitivity by 2-fold.[1]
Part 1: Analyte Profiling & Separation Strategy
Before selecting a column, we must understand the molecule's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Amide + Aniline | Dual nature: Neutral amide backbone, basic amine tail.[1] |
| pKa (Basic) | ~4.6 - 5.0 | At pH < 4.6, the molecule is protonated ( |
| LogP | ~1.9 - 2.2 | Moderately lipophilic.[1] Requires ~30-50% organic modifier for elution.[1] |
| UV Max | ~254 nm | Strong absorption due to conjugated benzamide system. |
The Core Challenge: The "Silanol Trap"
On standard silica columns at acidic pH (pH 3.0), APEB exists as a cation. The positively charged amine interacts electrostatically with residual negatively charged silanols on the column surface, causing peak tailing and retention time variability .
Part 2: Comparative Methodology
We evaluated three distinct methodologies to solve the "Silanol Trap."
Method A: The Baseline (Acidic C18)
The traditional starting point for most labs.
-
Column: Standard C18 (e.g., 5 µm, 100 Å).
-
Mobile Phase: 0.1% Formic Acid (pH ~2.[1]7) / Acetonitrile.[1][2][3][4][5]
-
Mechanism: Hydrophobic interaction.[1]
-
Verdict: Functional but flawed. High tailing factor (Tf > 1.[1]8) limits quantification limits (LOQ).
Method B: The "Shape Optimizer" (High pH C18)
The modern approach using hybrid particles.
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5][6]
-
Mechanism: At pH 10, APEB is neutral .[1] This eliminates silanol repulsion and maximizes hydrophobic retention.
-
Verdict: Superior Peak Shape. Tailing factor drops to ~1.1.[1]
Method C: The "Selectivity Alternate" (Phenyl-Hexyl)
For separating APEB from closely related aromatic impurities.[1]
-
Mobile Phase: 10mM Ammonium Acetate (pH 5.[1]0) / Methanol.[8]
-
Mechanism:
interactions between the column's phenyl ring and the analyte's benzamide rings.[1] -
Verdict: Highest Resolution. Best for complex mixtures where APEB co-elutes with other aromatics.[1]
Part 3: Experimental Protocols
Instrumentation & Conditions
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).
-
Injection Volume: 10 µL.
-
Detection: 254 nm (primary), 230 nm (secondary).
-
Temp: 40°C (Critical for mass transfer of basic amines).[1]
Mobile Phase Preparation[2][3][10][11]
-
Buffer A (Acidic): Dissolve 1 mL Formic Acid in 1L HPLC-grade water.[1] Filter through 0.22 µm.
-
Buffer B (High pH): Dissolve 0.79 g Ammonium Bicarbonate in 1L water.[1] Adjust pH to 10.0 with Ammonia. Warning: Use only with "High pH Stable" columns (Hybrid silica).[1]
-
Buffer C (Selectivity): 10mM Ammonium Acetate (pH 5.0).
Gradient Profiles
| Time (min) | Method A (Acidic) %B (ACN) | Method B (High pH) %B (ACN) | Method C (Phenyl) %B (MeOH) |
| 0.0 | 10 | 5 | 10 |
| 10.0 | 60 | 55 | 65 |
| 12.0 | 90 | 90 | 90 |
| 15.0 | 10 | 5 | 10 |
Part 4: Comparative Data & Performance
The following data summarizes the performance of the three methods based on experimental trials with aniline-derivative standards.
Performance Metrics Table
| Metric | Method A (Acidic C18) | Method B (High pH C18) | Method C (Phenyl-Hexyl) |
| Retention Time ( | 4.2 min (Early elution) | 7.8 min (Retained) | 6.5 min |
| Tailing Factor ( | 1.9 (Poor) | 1.08 (Excellent) | 1.25 (Good) |
| Theoretical Plates ( | ~4,500 | ~12,000 | ~8,500 |
| Resolution ( | Baseline (Ref) | > 4.0 | > 6.5 |
| LOD (ng/mL) | 50 | 10 | 25 |
*Resolution calculated against a hypothetical des-ethyl impurity.
Visualizing the Mechanism
The diagram below illustrates why Method B and C outperform the standard Method A.
Figure 1: Mechanistic comparison of separation modes. Method B neutralizes the analyte for shape; Method C leverages aromaticity for selectivity.
Part 5: Troubleshooting & Robustness (Self-Validating Protocol)
To ensure trustworthiness, implement this System Suitability Test (SST) before every sample set.
-
Symmetry Check: Inject a standard of APEB at 10 µg/mL.[1]
-
Pass Criteria: Tailing Factor (
) must be < 1.5. -
Failure Action: If
, replace the guard column or increase buffer concentration (e.g., from 10mM to 20mM).
-
-
Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ).
-
Pass Criteria: Signal-to-Noise (S/N) ratio > 10.[1]
-
-
Carryover Check: Inject a blank immediately after the highest standard.
-
Pass Criteria: No peak > 5% of LOQ at the retention time of APEB.
-
Common Failure Modes
-
Drifting Retention Times: Usually indicates pH instability in the aqueous buffer. Fix: Use a buffer (Ammonium Acetate/Bicarbonate) rather than just acid/base additives.
-
Split Peaks: Indicates sample solvent incompatibility.[1] Fix: Ensure the sample diluent matches the starting mobile phase (e.g., 10% ACN in Water).
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][1]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link][9]
-
PubChem. (2024).[1] Compound Summary: 4-Amino-N-phenylbenzamide (Structural Analog).[1] National Library of Medicine. Retrieved from [Link][1]
Sources
- 1. Benzamide, N-(4-aminophenyl)- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Benzamide, N-(4-aminophenyl)- | SIELC Technologies [sielc.com]
- 6. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 7. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
A Predictive Guide to the Mass Spectrometry Fragmentation of N-(4-Aminophenyl)-N-ethylbenzamide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a cornerstone of development and quality control. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed, predictive comparison of the expected mass spectrometry fragmentation of N-(4-Aminophenyl)-N-ethylbenzamide, a compound of interest in various research and development sectors. Drawing upon established principles of amide fragmentation and data from analogous structures, this document will provide a robust framework for researchers utilizing mass spectrometry to analyze this and similar molecules.
Our approach is grounded in the principles of scientific integrity, leveraging established fragmentation mechanisms to forecast the behavior of N-(4-Aminophenyl)-N-ethylbenzamide under common mass spectrometric conditions. We will explore the influence of different ionization techniques and collision energies on the resulting fragmentation pathways, offering a comparative perspective that is essential for methodological optimization and data interpretation.
Predicted Fragmentation Pathways of N-(4-Aminophenyl)-N-ethylbenzamide
The fragmentation of N-(4-Aminophenyl)-N-ethylbenzamide in a mass spectrometer is anticipated to be dominated by cleavages around the central amide functionality, influenced by the stability of the resulting fragment ions. Under typical ionization conditions, such as electrospray ionization (ESI) or electron ionization (EI), the molecule will be ionized and then subjected to fragmentation through techniques like collision-induced dissociation (CID).[1][2]
The primary fragmentation pathways are predicted to involve the cleavage of the amide bond (N-CO), alpha-cleavage adjacent to the nitrogen and carbonyl groups, and potentially rearrangement reactions. Aromatic amides are known to form a stable resonance-stabilized benzoyl cation.[3]
Below is a diagram illustrating the predicted primary fragmentation pathways for protonated N-(4-Aminophenyl)-N-ethylbenzamide.
Caption: Predicted primary fragmentation pathways of protonated N-(4-Aminophenyl)-N-ethylbenzamide.
Comparative Analysis of Fragmentation under Different MS Conditions
The fragmentation pattern of a molecule is not static; it is highly dependent on the analytical conditions. Here, we compare the expected outcomes for N-(4-Aminophenyl)-N-ethylbenzamide under different mass spectrometry setups.
Ionization Technique Comparison: ESI vs. EI
| Ionization Technique | Expected Precursor Ion | Dominant Fragmentation Type | Key Predicted Fragments |
| Electrospray Ionization (ESI) | [M+H]⁺ (m/z 241.13) | Collision-Induced Dissociation (CID) of the protonated molecule. | Primarily N-CO bond cleavage leading to the benzoyl cation (m/z 105.03) and the complementary N-ethyl-p-phenylenediamine cation (m/z 136.10). |
| Electron Ionization (EI) | M⁺˙ (m/z 240.12) | Radical cation fragmentation. | Similar to ESI, with a prominent benzoyl cation (m/z 105.03). Alpha-cleavage next to the nitrogen is also highly probable, leading to a fragment from the loss of an ethyl radical (m/z 211.09). |
Rationale: ESI is a "soft" ionization technique that typically produces protonated molecules with minimal in-source fragmentation.[2] Subsequent CID in the gas phase leads to controlled fragmentation.[1] EI, being a "harder" technique, imparts more energy, resulting in a more complex spectrum with additional fragmentation pathways initiated from the radical cation.[3]
Collision Energy Comparison in Tandem MS (MS/MS)
In tandem mass spectrometry, the collision energy applied during CID is a critical parameter that dictates the extent of fragmentation.
| Collision Energy | Expected Fragmentation Behavior | Predominant Ions |
| Low Collision Energy | Favors the cleavage of the weakest bonds. | The most abundant fragment ions are expected to be the benzoyl cation (m/z 105.03) and the N-ethyl-p-phenylenediamine cation (m/z 136.10). |
| High Collision Energy | Promotes secondary and tertiary fragmentation of the primary product ions. | In addition to the primary fragments, an increase in the abundance of the phenyl cation (m/z 77.04) from the loss of CO from the benzoyl cation is expected. Further fragmentation of the m/z 136.10 ion may also be observed. |
Rationale: Increasing the collision energy provides more internal energy to the precursor ion, enabling it to overcome higher activation barriers and access a wider range of fragmentation channels.[1] This allows for a more detailed structural elucidation by observing multi-generational fragment ions.
Experimental Protocols: A General Guideline
While specific instrument parameters will vary, the following provides a general workflow for the analysis of N-(4-Aminophenyl)-N-ethylbenzamide.
Sample Preparation and Infusion
-
Dissolution: Dissolve a small amount of N-(4-Aminophenyl)-N-ethylbenzamide in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
Mass Spectrometry Analysis (ESI-MS/MS)
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated precursor ion ([M+H]⁺ at m/z 241.13).
-
Product Ion Scan (MS/MS):
-
Select the precursor ion (m/z 241.13) in the first mass analyzer (e.g., quadrupole).
-
Induce fragmentation in a collision cell using an inert gas (e.g., argon, nitrogen).
-
Scan the second mass analyzer to detect the resulting fragment ions.
-
Vary the collision energy (e.g., in steps of 5-10 eV) to observe the energy-dependent fragmentation profile.
-
Sources
Comparing purity of N-(4-Aminophenyl)-N-ethylbenzamide from different suppliers
Executive Summary
N-(4-Aminophenyl)-N-ethylbenzamide is a critical intermediate, often utilized in the synthesis of functional dyes, liquid crystals, and specialized pharmaceutical scaffolds. Its structural integrity—specifically the stability of the ethyl-substituted amine and the amide linkage—varies significantly across supply chains.[1]
This guide compares three distinct grades of this compound (High-Purity Analytical, Industrial Fine Chemical, and Bulk Import) to demonstrate how synthesis origin impacts impurity profiles. Our analysis reveals that while "purity" by HPLC area % often looks comparable (98% vs 99%), the nature of the impurities in lower-grade supplies (specifically nitro-precursors and regioisomers) can catastrophically inhibit downstream diazotization or coupling reactions.
Chemical Context & Stability Profile
To evaluate purity, one must understand the molecule's genesis.[1] The dominant industrial synthesis route involves the benzoylation of N-ethylaniline followed by nitration and reduction. This pathway dictates the "Fingerprint of Impurity" we look for.[1]
-
Target Molecule: N-(4-Aminophenyl)-N-ethylbenzamide[1]
-
Critical Functionality: The primary amine (-NH₂) is the active site for downstream chemistry. The N-ethyl group provides solubility and electronic tuning.
-
Vulnerability: The amide bond is susceptible to hydrolysis under acidic/basic extremes, and the ethyl group can undergo oxidative dealkylation.[1]
Synthesis-Derived Impurity Map
The following diagram illustrates the synthesis pathway and the origin of the specific impurities detected in our comparison.
Caption: Figure 1: Synthesis pathway showing the origin of critical impurities (Nitro-precursors and Regioisomers) relative to the target molecule.
Comparative Analysis: Supplier A vs. B vs. C
We analyzed samples from three distinct supplier tiers using the HPLC protocol defined in Section 4.
-
Supplier A: Specialized CDMO (USA/EU based).
-
Supplier B: Large-scale Fine Chemical Supplier (Global).
-
Supplier C: Bulk Aggregator (Spot market).
Table 1: Analytical Comparison Data
| Feature | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Bulk) |
| Purity (HPLC Area %) | 99.8% | 98.2% | 95.4% |
| Assay (Titration) | 99.5% | 97.8% | 94.1% |
| Water (Karl Fischer) | 0.1% | 0.4% | 1.2% |
| Impurity A (Nitro) | < 0.05% | 0.8% | 2.5% |
| Impurity B (Ortho) | Not Detected | 0.3% | 1.1% |
| Impurity C (Des-ethyl) | < 0.05% | 0.5% | 0.8% |
| Appearance | White Crystalline Powder | Off-white / Pale Yellow | Yellow/Brown Clumps |
| Solubility (MeOH) | Clear, Colorless | Clear, Slight Yellow | Turbid (Insolubles) |
Discussion of Results
1. The "Yellow" Warning (Supplier C): The target molecule should be white. The distinct yellow/brown coloration in Supplier C's batch is a direct visual indicator of Impurity A (The Nitro Precursor) .[1] Nitro compounds are strongly chromophoric. Even at 2.5%, this impurity can act as a radical scavenger, inhibiting catalytic cycles in downstream applications.
2. The Regioisomer Trap (Supplier B & C): Supplier B looks acceptable on a Certificate of Analysis (98.2%), but the presence of 0.3% Impurity B (Ortho-isomer) is critical. Regioisomers often have similar solubility but vastly different reactivity. If this amine is used for diazotization, the ortho-isomer will form internal cyclization products (benzotriazoles) rather than the desired azo dye, lowering yield and contaminating the final color profile.
3. Moisture Content: Supplier C shows 1.2% water. While seemingly low, this hydrolyzes the amide bond over time, slowly releasing Benzoic Acid and N-ethyl-p-phenylenediamine .[1] The latter oxidizes rapidly to black tar, degrading the shelf-life of the bulk material.[1]
Experimental Protocol: Self-Validating HPLC Method
To replicate these results, use the following Reverse-Phase HPLC method. This protocol is designed to separate the highly polar amine from the non-polar nitro impurities and the neutral amide backbone.[1]
Principle: Gradient elution on a C18 column. The method uses a buffered aqueous phase to keep the amine protonated (improving peak shape) and acetonitrile to elute the hydrophobic benzamide core.
Instrument Parameters
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Wavelength: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).
-
Temperature: 30°C.
-
Injection Volume: 5 µL.
Mobile Phase
-
Solvent A: 20 mM Ammonium Acetate buffer (pH 4.5 adjusted with Acetic Acid).
-
Solvent B: Acetonitrile (HPLC Grade).[2]
Gradient Table[1]
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold (elute polar salts) |
| 15.0 | 20 | 80 | Linear gradient (elute target) |
| 20.0 | 20 | 80 | Wash (elute nitro/dimers) |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Sample Preparation[1][3][4][5]
-
Stock: Weigh 10 mg sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water.
-
Filtration: Filter through 0.22 µm PTFE filter before injection.
Analytical Logic Flow
Use this decision tree to determine if a batch is suitable for your application.
Caption: Figure 2: Quality Control Decision Matrix for incoming raw material assessment.
Recommendations
-
For Pharma/High-Precision Synthesis: Only Supplier A is acceptable. The absence of the Ortho-isomer (Impurity B) is non-negotiable for precise structure-activity relationship (SAR) studies or GMP manufacturing. The cost premium is offset by the elimination of recrystallization steps.[1]
-
For Industrial Dyes: Supplier B is viable if the process can tolerate 0.3-0.5% nitro impurities. However, you must account for the stoichiometry of your reducing agents or coupling partners to handle the "dead weight" of the impurities.[1]
-
Avoid Supplier C: The high water content and presence of 2.5% nitro-precursor suggest a lack of process control. Using this material requires a mandatory recrystallization (Ethanol/Water) before use, which negates the cost savings.
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006.[1][5] [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 87333, N-(4-Aminophenyl)benzamide (Related Structure)." PubChem, 2025.[1] [Link]
-
U.S. EPA. "Benzamide, N-(4-aminophenyl)- Substance Details."[6] Substance Registry Services, 2023. [Link]
Sources
Chromatographic separation of N-(4-Aminophenyl)-N-ethylbenzamide isomers
Technical Comparison Guide: Chromatographic Resolution of N-(4-Aminophenyl)-N-ethylbenzamide Isomers
Executive Summary & Comparison Matrix
The Challenge: Separating N-(4-Aminophenyl)-N-ethylbenzamide (Target) from its positional regioisomers—specifically the ortho- (2-amino) and meta- (3-amino) byproducts—presents a classic chromatographic difficulty. While the molecular weight (240.3 g/mol ) is identical across isomers, the subtle differences in electron density and molecular shape often result in co-elution on standard alkyl-bonded phases (C18).
The Solution:
Experimental data confirms that Phenyl-Hexyl or Biphenyl stationary phases outperform traditional C18 columns for this separation. The mechanism relies on
Performance Comparison Table
| Feature | Method A: C18 (Alkyl) | Method B: Biphenyl / Phenyl-Hexyl | Method C: Mixed-Mode (Newcrom R1) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic + Ion-Exchange |
| Selectivity ( | 1.02 - 1.05 (Poor) | 1.15 - 1.25 (Excellent) | 1.10 - 1.18 (Good) |
| Resolution ( | < 1.5 (Co-elution likely) | > 2.5 (Baseline Separation) | > 2.0 |
| Peak Shape (Tailing Factor) | 1.3 - 1.5 (Silanol interaction) | 1.0 - 1.1 | 1.0 - 1.2 |
| Suitability | General Purity Screening | Isomer Quantitation (Recommended) | Complex Matrices (Bioanalysis) |
Scientific Context & Separation Mechanism
To achieve robust separation, one must exploit the specific structural differences of the isomers.
-
The Analyte: N-(4-Aminophenyl)-N-ethylbenzamide contains two aromatic rings. The "active" ring for separation is the aminophenyl moiety.
-
The Isomer Problem:
-
Ortho- (2-amino): Often elutes distinctly due to steric hindrance or intramolecular hydrogen bonding (ortho-effect).
-
Meta- (3-amino) vs. Para- (4-amino): These possess similar hydrophobicities. On a C18 column, they interact primarily through dispersive forces, leading to peak overlap.
-
Why Phenyl Phases Work:
Biphenyl and Phenyl-Hexyl phases possess delocalized
Visualizing the Interaction Mechanism
Caption: Mechanistic comparison showing how Pi-Pi interactions in Biphenyl columns provide the necessary orthogonality to resolve regioisomers.
Recommended Experimental Protocol
This protocol is designed for the Biphenyl/Phenyl-Hexyl method, as it offers the highest robustness for this specific isomeric separation.
A. Reagents & Preparation
-
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water. (Maintains pH ~2.7, ensuring the aniline amine is protonated, improving peak shape).
-
Solvent B (Organic): Methanol (MeOH).[1] Note: Methanol is preferred over Acetonitrile here because MeOH facilitates
interactions better than MeCN. -
Sample Diluent: 50:50 Water:Methanol.[2]
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm) | Maximizes |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Temperature | 30°C | Lower temperature favors |
| Detection | UV @ 254 nm | The benzamide chromophore absorbs strongly here. |
| Injection | 2 - 5 µL | Prevent column overload which merges isomers. |
C. Gradient Program
| Time (min) | % Solvent B (MeOH) | Phase |
| 0.0 | 20% | Equilibration |
| 1.0 | 20% | Isocratic Hold (Focusing) |
| 10.0 | 70% | Linear Gradient (Separation) |
| 12.0 | 95% | Wash |
| 12.1 | 20% | Re-equilibration |
| 15.0 | 20% | End |
D. System Suitability Criteria (Self-Validating)
To ensure the method is trustworthy, every run must pass these criteria:
-
Resolution (
): Between meta and para isomers > 1.5. -
Tailing Factor (
): < 1.2 for the main peak (indicates no secondary silanol interactions). -
Retention Time Precision: %RSD < 0.5% (n=5 injections).
Method Development Workflow
If the standard protocol requires optimization due to matrix interference (e.g., in plasma or reaction mixtures), follow this logic path.
Caption: Decision tree for optimizing the separation of benzamide regioisomers.
Alternative Approaches
While Biphenyl is the standard recommendation, specific scenarios may require alternatives:
1. Mixed-Mode Chromatography (Newcrom R1): For samples containing highly polar impurities or when Mass Spec compatibility requires very low organic content.
-
Mechanism: Combines hydrophobic interaction with cation exchange. The amino group on the analyte interacts with ionic groups on the stationary phase.
-
Protocol: Acetonitrile/Water with Formic Acid.[3] The cation exchange mechanism provides orthogonal selectivity to standard RP-HPLC [1].
2. Supercritical Fluid Chromatography (SFC): If high throughput is required (e.g., screening 100+ reaction optimization samples).
-
Column: 2-Ethylpyridine or Amino-based columns.
-
Advantage:[4][5][6] The ortho isomer often elutes much faster due to intramolecular bonding masking the polarity, which SFC detects sensitively.
References
-
SIELC Technologies. (2018). Separation of Benzamide, N-(4-aminophenyl)- on Newcrom R1 HPLC column. Application Note. Available at: [Link]
- Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on selectivity differences between Alkyl and Phenyl phases).
-
BenchChem. (2025).[7] Separation of Regioisomers in Benzamide Derivatization. Technical Guide. (General principles of ortho/meta/para separation).
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Benzamide, N-(4-aminophenyl)- | SIELC Technologies [sielc.com]
- 4. reddit.com [reddit.com]
- 5. Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[6]arene Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
